Mat2A-IN-15
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H32Cl2N6O2 |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
7-chloro-1-[3-[(Z)-4-[3-[7-chloro-4-(dimethylamino)-2-oxoquinazolin-1-yl]phenyl]but-2-enyl]phenyl]-4-(dimethylamino)quinazolin-2-one |
InChI |
InChI=1S/C36H32Cl2N6O2/c1-41(2)33-29-17-15-25(37)21-31(29)43(35(45)39-33)27-13-7-11-23(19-27)9-5-6-10-24-12-8-14-28(20-24)44-32-22-26(38)16-18-30(32)34(42(3)4)40-36(44)46/h5-8,11-22H,9-10H2,1-4H3/b6-5- |
InChI Key |
SCVARKUXQNOUDA-WAYWQWQTSA-N |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC(=C3)C/C=C\CC4=CC(=CC=C4)N5C6=C(C=CC(=C6)Cl)C(=NC5=O)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC(=C3)CC=CCC4=CC(=CC=C4)N5C6=C(C=CC(=C6)Cl)C(=NC5=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Mat2A-IN-15 and Other MAT2A Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by inhibitors of MAT2A. This in-depth technical guide elucidates the mechanism of action of MAT2A inhibitors, with a focus on providing researchers and drug development professionals with the essential data and methodologies to advance their research in this promising area of precision medicine.
The Methionine Cycle and the Role of MAT2A
MAT2A is a key enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including the methylation of DNA, RNA, proteins, and lipids. In extrahepatic tissues and cancer cells, MAT2A is the predominant isoform responsible for SAM production. SAM is a critical substrate for protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on various proteins, including histones and spliceosomal components.
The Synthetic Lethal Interaction in MTAP-Deleted Cancers
The therapeutic strategy of targeting MAT2A in MTAP-deleted cancers is rooted in the principle of synthetic lethality. The MTAP gene is located in close proximity to the tumor suppressor gene CDKN2A on chromosome 9p21 and is frequently co-deleted. MTAP is crucial for the salvage of methionine and adenine from its substrate, 5'-methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation of MTA competitively inhibits PRMT5, leading to a partial reduction in its methyltransferase activity.
Consequently, these cancer cells become highly dependent on the remaining PRMT5 activity for survival and are exquisitely sensitive to further reductions in SAM levels. By inhibiting MAT2A, the production of SAM is decreased, leading to a further reduction in PRMT5 activity. This dual hit on PRMT5 function through both MTA accumulation and SAM depletion proves to be selectively lethal to MTAP-deleted cancer cells, while largely sparing normal, MTAP-proficient cells.
Downstream Consequences of MAT2A Inhibition
The inhibition of MAT2A in MTAP-deleted cancer cells triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis. Key consequences include:
-
Reduced PRMT5 Activity and SDMA Levels: The primary downstream effect is the significant reduction in PRMT5-mediated symmetric dimethylarginine (SDMA) levels on target proteins.
-
Defects in RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome. Reduced PRMT5 activity leads to defects in pre-mRNA splicing, including intron retention.
-
DNA Damage and Mitotic Defects: The disruption of normal cellular processes due to impaired methylation and splicing leads to the accumulation of DNA damage and defects in mitosis.
-
p53 Stabilization: In some models, MAT2A inhibition has been shown to lead to the stabilization of the tumor suppressor protein p53, potentially through inefficient splicing of its negative regulator, MDM4.
Quantitative Data on MAT2A Inhibitors
The following tables summarize the in vitro potency of various MAT2A inhibitors against different cancer cell lines, highlighting the selectivity for MTAP-deleted contexts.
Table 1: In Vitro Potency (IC50) of MAT2A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT-116 | MTAP-deleted | 260 | |
| HCT-116 | MTAP+/+ | >300,000 | ||
| HCT-116 (with MTDIA) | MTAP+/+ | 228 | ||
| IDE397 | HCT-116 | MTAP-deleted | Potent Inhibition | |
| HCT-116 | MTAP+/+ | Less Potent | ||
| SCR-7952 | HCT-116 | MTAP-deleted | Potent Inhibition | |
| HCT-116 | MTAP+/+ | Less Potent | ||
| NCI-H838 | MTAP-deleted | Potent Inhibition | ||
| MIA PaCa-2 | MTAP-deleted | Potent Inhibition | ||
| A549 | MTAP-deleted | Potent Inhibition | ||
| PF-9366 | MLL-AF4 | Not Specified | 10,330 | |
| MLL-AF9 | Not Specified | 7,720 | ||
| SEM | Not Specified | 3,815 / 3,146 | ||
| THP-1 | Not Specified | 4,210 / 5,334 | ||
| SKM-1 | Not Specified | 12,750 / 10,720 | ||
| Huh-7 | Not Specified | 225 (SAM synthesis) | ||
| H520 | Not Specified | 1,200 (SAM synthesis) | ||
| Compound 30 | HCT-116 | MTAP-deleted | 273 | |
| Compound 17 | HCT-116 | MTAP-deleted | 1,400 |
Table 2: Biochemical and Binding Affinity of MAT2A Inhibitors
| Inhibitor | Parameter | Value (nM) | Reference |
| SCR-7952 | Enzymatic IC50 | 18.7 | |
| Ki | 14.49 | ||
| KD | 0.56 | ||
| AG-270 | Enzymatic IC50 | 68.3 | |
| PF-9366 | Enzymatic IC50 | 420 | |
| Compound 2 | Enzymatic IC50 | 1,500 | |
| KD | 70,000 | ||
| Compound 17 | Enzymatic IC50 | 430 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used in the evaluation of MAT2A inhibitors.
MAT2A Biochemical Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAT2A.
-
Reagents and Materials:
-
Purified recombinant MAT2A enzyme.
-
L-Methionine.
-
ATP.
-
MAT2A assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP).
-
Colorimetric detection reagent for phosphate.
-
Test compounds (e.g., Mat2A-IN-15).
-
384-well plates.
-
-
Procedure:
-
Prepare a master mixture containing MAT2A assay buffer, ATP, and L-Methionine.
-
Dispense the master mixture into the wells of a 384-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Add a solution of 1x MAT2A Assay Buffer to "Blank" wells.
-
Initiate the reaction by adding the purified MAT2A enzyme to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the colorimetric detection reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm).
-
Subtract the "Blank" values and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (Crystal Violet)
This assay determines the effect of MAT2A inhibitors on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Adherent cancer cell lines (e.g., HCT-116 MTAP-deleted and MTAP-wildtype).
-
Appropriate cell culture medium.
-
Test compounds.
-
96-well tissue culture plates.
-
Crystal violet staining solution (0.5% in methanol or water).
-
Methanol for fixation.
-
Solubilization solution (e.g., 10% acetic acid).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours or 6 days).
-
After the incubation period, remove the medium and gently wash the cells with PBS.
-
Fix the cells by adding methanol to each well and incubating for 10-15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add the crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain.
-
Allow the plate to air dry completely.
-
Solubilize the stain by adding a solubilization solution to each well.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This method is used to assess the downstream pharmacodynamic effect of MAT2A inhibition on PRMT5 activity.
-
Reagents and Materials:
-
Cell lysates from cells treated with MAT2A inhibitors.
-
SDS-PAGE gels.
-
Transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against SDMA (e.g., Sym10).
-
Primary antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Prepare cell lysates from cells treated with the test compound for a specified duration.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The MAT2A signaling pathway, leading to the production of SAM and subsequent protein methylation by PRMT5.
Caption: The synthetic lethal mechanism of MAT2A inhibition in MTAP-deleted cancer cells.
Caption: A generalized experimental workflow for the preclinical evaluation of MAT2A inhibitors.
The Discovery and Synthesis of Mat2A-IN-15: A Technical Guide for Researchers
An In-depth Analysis of a Novel MAT2A Inhibitor for MTAP-Deleted Cancers
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. In this context, the discovery of potent and selective MAT2A inhibitors is of significant interest to the drug development community. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mat2A-IN-15, a novel and potent inhibitor of MAT2A.
Introduction to MAT2A and Synthetic Lethality
MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. These modifications play a crucial role in regulating gene expression and other cellular processes.
In cancers with MTAP deletion, the accumulation of the metabolite methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells highly dependent on a continuous supply of SAM, and therefore on MAT2A activity, to maintain essential methylation events for their survival and proliferation. The inhibition of MAT2A in these MTAP-deleted cells leads to a significant reduction in SAM levels, further crippling PRMT5 activity and ultimately resulting in selective cancer cell death, a concept known as synthetic lethality.
Discovery of this compound (Compound 8)
This compound, also identified as compound 8 in the primary literature, was discovered through a fragment-based drug discovery approach. This strategy involves screening small, low-molecular-weight chemical fragments for binding to the target protein. Promising fragments are then optimized and grown into more potent, drug-like molecules.
The discovery of this compound started with the identification of a low-molecular-weight MAT2A inhibitor, AZ-28. Through a fragment growing strategy, researchers extended the structure of AZ-28 to introduce additional interactions with the allosteric binding pocket of MAT2A. This iterative process of chemical modification and biological testing led to the generation of this compound, which demonstrated significantly improved enzymatic and cellular potency.[1]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. While the full detailed protocol from the primary literature's supplementary information is not publicly available, the general synthetic scheme involves the construction of a core scaffold followed by the introduction of key functional groups to achieve the final compound. Researchers skilled in organic synthesis can refer to the publication by Gao et al. (2024) in Bioorganic & Medicinal Chemistry for the reported synthetic route and characterization data.
Biological Activity and Data Presentation
This compound has demonstrated potent inhibition of MAT2A in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and related compounds for comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) (MTAP-deleted cell line) | Reference |
| This compound (Compound 8) | single-digit nanomolar | sub-micromolar | [1] |
Note: Specific numerical values for IC50s were described qualitatively in the abstract of the primary publication.[1] Further details are likely present in the full text or supplementary data of the cited reference.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used for the key experiments in the characterization of this compound.
MAT2A Enzymatic Assay
The inhibitory activity of this compound against the MAT2A enzyme is typically determined using a biochemical assay that measures the production of a reaction product. A common method is a colorimetric assay that detects the release of phosphate during the conversion of ATP to SAM.
General Protocol:
-
Recombinant human MAT2A enzyme is incubated with its substrates, L-methionine and ATP, in an appropriate assay buffer.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A detection reagent is added that reacts with the generated phosphate to produce a colored product.
-
The absorbance of the solution is measured using a microplate reader.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
Cellular Proliferation Assay
The effect of this compound on the growth of cancer cells, particularly those with an MTAP deletion, is assessed using a cellular proliferation assay. The MTT or CellTiter-Glo assay are commonly used methods.
General Protocol (MTT Assay):
-
MTAP-deleted cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the science behind this compound.
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The following diagram illustrates the synthetic lethal relationship between MAT2A inhibition and MTAP deletion in cancer cells.
Caption: MAT2A signaling in MTAP-deleted cancer.
Experimental Workflow for Fragment-Based Discovery of this compound
The discovery of this compound followed a structured, multi-step fragment-based drug discovery workflow.
Caption: Fragment-based drug discovery workflow.
References
MAT2A Target Validation in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the target validation of Methionine Adenosyltransferase 2A (MAT2A) in the context of cancer therapy. While the prompt specified "MAT2A-IN-15," this appears to be a non-standard nomenclature. Therefore, this document will focus on the extensively studied and published MAT2A inhibitors, such as AG-270 and IDE397, as representative examples to illustrate the principles of MAT2A target validation.
Introduction to MAT2A as a Cancer Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for regulating gene expression and cellular homeostasis.[4][5]
Cancer cells often exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction".[6][7][8] This metabolic reprogramming makes them particularly vulnerable to disruptions in the methionine cycle.[6] MAT2A is frequently overexpressed in various human cancers, including lung, gastric, and liver cancer, as well as leukemia, to meet the increased demand for SAM required for rapid cell growth and proliferation.[2][4][9] This dependency presents a therapeutic window for targeting cancer cells by inhibiting MAT2A.[1][5]
A key breakthrough in validating MAT2A as a cancer target was the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][10] MTAP is an enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[10][11][12] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5.[10][12][13] This partial inhibition makes these cells highly dependent on a steady supply of SAM, produced by MAT2A, to maintain PRMT5 activity, which is crucial for processes like mRNA splicing.[5][10] Consequently, inhibiting MAT2A in MTAP-deleted cancers leads to a significant reduction in SAM levels, further inhibiting PRMT5 and ultimately causing cell death.[5][10][12]
Signaling Pathways and Mechanism of Action
The inhibition of MAT2A exploits the metabolic vulnerability of MTAP-deleted cancer cells. The core mechanism revolves around the depletion of SAM and the subsequent downstream effects on PRMT5 activity.
The Methionine Cycle and MAT2A's Role
The methionine cycle is a fundamental metabolic pathway. MAT2A is the rate-limiting enzyme in this cycle, converting methionine to SAM.[1][2] SAM then donates its methyl group for various methylation reactions, becoming S-adenosylhomocysteine (SAH), which is subsequently recycled back to methionine.[4]
Synthetic Lethality in MTAP-Deleted Cancers
In cancers with MTAP deletion, the cell's ability to salvage methionine is impaired, leading to an accumulation of MTA. MTA is a natural inhibitor of PRMT5, an enzyme that symmetrically dimethylates arginine residues on proteins and is involved in critical cellular processes, including RNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely sensitive to the levels of SAM. By inhibiting MAT2A, the production of SAM is reduced, leading to a further decrease in PRMT5 activity, which triggers DNA damage, cell cycle arrest, and ultimately, apoptosis in a synthetic lethal manner.[5][10][12][14]
Quantitative Data on MAT2A Inhibitors
Several potent and selective MAT2A inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of the most well-documented inhibitors.
| Inhibitor | IC50 (Enzymatic Assay) | Cellular Potency (MTAP-deleted cells) | Selectivity (MTAP-WT vs. MTAP-deleted) | Reference |
| AG-270 | Not explicitly stated, but potent | Sub-micromolar range | High | [13][15] |
| IDE397 | Potent inhibitor | Potent anti-tumor activity | High | [10][16] |
| PF-9366 | 420 nM | Moderate | Low (induces MAT2A expression) | [16][17] |
| SCR-7952 | <10 nM | High | High | [10][17][18] |
| AGI-24512 | 8 nM | High | Not specified | [16] |
| Compound 39 | High potency | High potency | Remarkable | [19] |
| Inhibitor | In Vivo Efficacy (Xenograft Models) | Clinical Trial Phase (if applicable) | Key Findings | Reference |
| AG-270 | Significant tumor growth inhibition in MTAP-null models | Phase I | Manageable safety profile, preliminary evidence of clinical activity, and proof-of-mechanism.[11][20][21] | [11][15][20][21] |
| IDE397 | Anti-tumor activity in MTAP-deleted PDX models | Phase II | Encouraging clinical activity in urothelial cancer and NSCLC.[10] | [10][16] |
| SCR-7952 | Dose-dependent reduction in tumor growth | Preclinical | Synergistic with PRMT5 inhibitors.[18] | [18] |
| Compound 39 | Significant efficacy in xenograft models | Preclinical | Favorable pharmacokinetics and high brain exposure.[19] | [19] |
Experimental Protocols for Target Validation
Validating MAT2A as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate its role in cancer cell survival and the efficacy of its inhibitors.
MAT2A Enzymatic Activity Assay
This assay measures the catalytic activity of MAT2A and is used to determine the potency (e.g., IC50) of inhibitor compounds.
Principle: The assay quantifies the production of pyrophosphate (PPi), a stoichiometric product of the SAM synthesis reaction catalyzed by MAT2A.[22] The PPi is then enzymatically converted to a detectable signal, often colorimetric or fluorescent.[23][24]
Protocol Outline:
-
Reagents: Purified recombinant MAT2A enzyme, L-Methionine, ATP, MAT2A assay buffer (typically containing Tris-HCl, KCl, MgCl2, TCEP), and a pyrophosphate detection reagent.[22][23][25][26]
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-Methionine, and ATP.
-
Add the test inhibitor at various concentrations to a microplate.
-
Add the MAT2A enzyme to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 22°C or 37°C).[25]
-
Stop the reaction and add the pyrophosphate detection reagent.
-
Measure the signal (e.g., absorbance at 570 nm or 630 nm) using a microplate reader.[22][26]
-
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the effect of MAT2A inhibition on the growth and survival of cancer cells.
Principle: Cancer cell lines, particularly those with and without MTAP deletion, are treated with a MAT2A inhibitor. Cell viability or proliferation is measured over time.
Protocol Outline:
-
Cell Lines: Use isogenic cell line pairs (e.g., HCT116 MTAP-WT and HCT116 MTAP-deleted) to demonstrate selectivity.[27]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the MAT2A inhibitor.
-
Incubate for a period of 72 to 96 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.
-
-
Data Analysis: Normalize the results to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Pharmacodynamic Markers
Western blotting is used to confirm the on-target effect of the MAT2A inhibitor by measuring downstream biomarkers.
Principle: Inhibition of MAT2A leads to reduced SAM levels, which in turn decreases the activity of PRMT5. The level of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, is a key pharmacodynamic biomarker.[10][20]
Protocol Outline:
-
Sample Preparation: Lyse cells or tumor tissue treated with the MAT2A inhibitor.
-
Procedure:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against SDMA, MAT2A, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative reduction in SDMA levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
Principle: Human cancer cells with MTAP deletion are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MAT2A inhibitor, and tumor growth is monitored.
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously inject MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flanks of the mice.[18]
-
When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer the MAT2A inhibitor orally or via another appropriate route, once or twice daily.[18]
-
Measure tumor volume regularly with calipers.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., western blotting for SDMA).
-
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition.
Conclusion and Future Perspectives
The validation of MAT2A as a therapeutic target, particularly in the context of MTAP-deleted cancers, represents a significant advancement in precision oncology. The synthetic lethal approach offers a clear patient selection strategy, enhancing the potential for clinical success. Several MAT2A inhibitors have demonstrated promising preclinical and early clinical activity, with manageable safety profiles.[10][20][21]
Future research will likely focus on:
-
Combination Therapies: Exploring the synergy of MAT2A inhibitors with other agents, such as PRMT5 inhibitors, chemotherapy, or immunotherapy, to enhance efficacy and overcome potential resistance mechanisms.[4][10]
-
Biomarker Development: Refining biomarkers beyond MTAP deletion to better predict response to MAT2A inhibition.
-
Understanding Resistance: Investigating the mechanisms by which tumors may develop resistance to MAT2A inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 7. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Starved to death: Can dietary methionine combat cancer? [asbmb.org]
- 9. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. aacr.org [aacr.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 18. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Methionine Adenosyltransferase 2A (MAT2A) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cellular metabolism and a promising target in oncology. Due to the absence of publicly available data for a specific inhibitor designated "Mat2A-IN-15," this document focuses on the well-characterized interactions of MAT2A with its natural ligands and representative small-molecule inhibitors. The information presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and depth, catering to the needs of researchers and professionals in drug development.
Introduction to MAT2A
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. MAT2A is ubiquitously expressed in most tissues and is found to be upregulated in various cancers. A particularly compelling therapeutic strategy involves targeting MAT2A in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 15% of all human cancers. This synthetic lethal approach has propelled the development of potent and selective MAT2A inhibitors.
MAT2A Binding Affinity and Kinetics
The catalytic activity of MAT2A is governed by its binding affinity for its substrates, adenosine triphosphate (ATP) and L-methionine (L-Met), and is modulated by its regulatory protein, MAT2B, as well as by small-molecule inhibitors.
The binding affinities and kinetic parameters of various molecules interacting with MAT2A are summarized in the tables below. These values provide a quantitative basis for understanding the enzyme's function and inhibition.
Table 1: Binding Affinity of MAT2A with Substrates and Regulators
| Interacting Molecule | Dissociation Constant (Kd) | Method |
| ATP | 80 ± 30 µM[1][2] | Isothermal Titration Calorimetry (ITC) |
| MAT2B | 6 ± 1 nM[1][2] | Isothermal Titration Calorimetry (ITC) |
| MAT1A with MAT2B | 3 µM[1] | Not Specified in Snippet |
Table 2: Kinetic Parameters of MAT2A
| Parameter | Value | Conditions | Method |
| Km (ATP) | 50 ± 10 µM[1][2] | Steady-State Kinetics | Enzyme Assay |
| Km (L-Met) | 5 ± 2 µM[2] | Steady-State Kinetics | Enzyme Assay |
| kcat | 4-fold lower without MAT2B after 15 min preincubation at 37°C[1] | Preincubation at 37°C | Enzyme Assay |
Table 3: Binding Affinity and Inhibition Constants of MAT2A Inhibitors
| Inhibitor | Dissociation Constant (Kd) | Inhibition Constant (Kii) | IC50 |
| Compound 28 | 12 ± 2 nM[1] | Not Available | Not Available |
| Cycloleucine | Weak (IC50: 140–190 µM)[3] | Not Available | 140–190 µM[3] |
| SAM (Product) | Not Available | 230 ± 50 µM (without MAT2B)[1] | Not Available |
| SAM (Product) | Not Available | 130 ± 40 µM (with MAT2B)[1] | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used to determine the binding affinity and kinetics of MAT2A.
ITC is a technique used to directly measure the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol for determining the binding of ATP and MAT2B to MAT2A:
-
Prepare solutions of MAT2A, ATP, and MAT2B in the appropriate assay buffer.
-
Load the sample cell of the ITC instrument with the MAT2A solution.
-
Load the injection syringe with the ligand solution (ATP or MAT2B).
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the Kd and other thermodynamic parameters.[1][2]
Steady-state kinetics assays are used to determine the kinetic parameters of an enzyme, such as Km and kcat.
Protocol for determining MAT2A kinetic parameters:
-
Prepare a reaction mixture containing MAT2A, varying concentrations of one substrate (e.g., ATP), and a fixed, saturating concentration of the other substrate (L-Met) in an appropriate assay buffer.
-
Initiate the reaction and monitor the formation of the product (SAM) over time using a suitable detection method, such as a phosphate detection coupled assay or LC-MS.[1]
-
Calculate the initial reaction velocities from the linear phase of the product formation curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the MAT2A signaling pathway and the workflow for determining inhibitor binding affinity.
References
The Structural Basis of MAT2A Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth exploration of the structural basis for the inhibition of MAT2A by small molecules, with a focus on the allosteric inhibitor Mat2A-IN-15 and others in its class. We will delve into the quantitative biophysical and biochemical data, detailed experimental methodologies, and the intricate signaling pathways governed by MAT2A. This document is intended to be a comprehensive resource for researchers actively engaged in the discovery and development of novel MAT2A inhibitors.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3][4] In normal physiology, MAT2A is ubiquitously expressed in extrahepatic tissues.[1][2][3] However, in many cancers, there is a metabolic reprogramming that leads to an increased reliance on MAT2A for sustained proliferation and survival.[3]
A significant breakthrough in targeting MAT2A came with the discovery of a synthetic lethal relationship in cancers with a homozygous deletion of the MTAP gene.[3][4][5][6] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A, an event that occurs in approximately 15% of all human cancers.[3][4][6][7][8] The loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[3][4][6][8] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[3][4][6][8] This partial inhibition of PRMT5 in MTAP-deleted cells renders them exquisitely dependent on high intracellular concentrations of SAM, the substrate for PRMT5, to maintain sufficient methylation activity for survival.[3][4][6][7][8] Consequently, inhibiting MAT2A in this context leads to a significant reduction in SAM levels, further crippling PRMT5 activity and inducing selective cancer cell death.[3][4][6][7][8]
This guide will focus on the structural and mechanistic details of allosteric MAT2A inhibitors, providing a foundational understanding for the rational design of next-generation therapeutics.
Quantitative Data on MAT2A Inhibitors and Interactions
The development of potent and selective MAT2A inhibitors has been guided by quantitative assessment of their biochemical and cellular activities. The following tables summarize key data for representative inhibitors and the interaction of MAT2A with its regulatory subunit, MAT2B.
| Compound/Protein | Target | Assay Type | IC50 | Kd | Reference |
| This compound (class representative) | MAT2A | Enzymatic | 0.43 µM (for compound 17) | - | [4][9][10] |
| MTAP-/- HCT116 cells | Proliferation | 1.4 µM (for compound 17) | - | [4][9][10] | |
| AG-270 | MAT2A | Enzymatic | - | - | [5][7][11][12] |
| MTAP-/- cells | Proliferation | 260 nM | - | [12] | |
| PF-9366 | MAT2A | Enzymatic | 0.42 µM | - | [3][9] |
| AZ'9567 (Compound 21) | MAT2A | Enzymatic | Potent inhibitor | - | [13] |
| Compound 39 | MAT2A | Enzymatic | High potency | - | [14] |
| MTAP-deleted cells | Proliferation | Remarkable selectivity | - | [14] | |
| Cycloleucine | MAT | Enzymatic | 140-190 µM | Weak affinity | [7] |
| MAT2B | MAT2A | Isothermal Titration Calorimetry (ITC) | - | 6 ± 1 nM | [5][15][16][17] |
| MAT1A | Isothermal Titration Calorimetry (ITC) | - | 3 µM | [5] |
Table 1: Inhibitory Potency and Binding Affinity of Selected MAT2A Modulators.
| Substrate/Product | Parameter | Value | Reference |
| ATP | Km | 50 ± 10 µM | [15][16][17] |
| Kd | 80 ± 30 µM | [15][16][17] | |
| L-Methionine | Km | 5 ± 2 µM | [15] |
| S-adenosylmethionine (SAM) | Ki (vs. ATP) | 136 ± 7 µM | [18] |
| Ki (vs. Methionine) | 81 ± 10 µM | [18] |
Table 2: Kinetic and Binding Constants for MAT2A Substrates and Product.
Experimental Protocols
The characterization of MAT2A inhibitors involves a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
MAT2A Enzymatic Assay (Colorimetric Phosphate Detection)
This assay quantifies MAT2A activity by measuring the amount of inorganic phosphate (Pi) released during the conversion of ATP and methionine to SAM.[10][19][20]
Principle: MAT2A catalyzes the reaction: ATP + L-methionine → SAM + PPi + Pi. The released phosphate is detected using a colorimetric reagent.
Materials:
-
Purified recombinant human MAT2A enzyme.
-
L-Methionine solution.
-
ATP solution.
-
MAT2A assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, KCl).
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™).[10]
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the MAT2A enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of L-methionine and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the colorimetric detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of interactions between molecules in solution.[5][15][16][17]
Principle: ITC directly measures the heat released or absorbed during a binding event.
Materials:
-
Purified MAT2A protein.
-
Purified ligand (e.g., inhibitor, MAT2B, ATP).
-
ITC buffer (dialysis buffer for both protein and ligand).
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the MAT2A protein and the ligand against the same buffer to minimize heat of dilution effects.
-
Degas the protein and ligand solutions.
-
Load the MAT2A solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Integrate the heat signal for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
X-Ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structural information of MAT2A in complex with its inhibitors, revealing the precise binding mode and key molecular interactions.[13][21][22][23][24]
Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined.
Materials:
-
Highly pure and concentrated MAT2A protein.
-
Inhibitor compound.
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
X-ray source (synchrotron or in-house).
Procedure:
-
Co-crystallize MAT2A with the inhibitor by mixing the protein and a molar excess of the compound.
-
Screen a wide range of crystallization conditions (e.g., using vapor diffusion methods) to identify conditions that yield well-diffracting crystals.
-
Optimize the crystallization conditions to obtain large, single crystals.
-
Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystal.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known MAT2A structure as a search model.
-
Refine the atomic model against the experimental data and build the inhibitor into the electron density map.
-
Analyze the final structure to identify key protein-ligand interactions.
Cellular Proliferation Assay
This assay measures the effect of MAT2A inhibitors on the growth of cancer cell lines, particularly comparing MTAP-deleted and MTAP-wildtype cells to assess synthetic lethality.[12]
Principle: The rate of cell proliferation is determined by measuring a parameter that is proportional to the number of viable cells, such as ATP content or metabolic activity.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 isogenic pair).
-
Cell culture medium and supplements.
-
Test compounds (inhibitors) dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®).
Procedure:
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 3-5 days).
-
Measure cell viability using a chosen method. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
Visualizing the Core Mechanisms
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate key pathways and workflows.
MAT2A Signaling Pathway in MTAP-Deleted Cancer
Caption: The MAT2A signaling pathway and the impact of its inhibition in MTAP-deleted cancers.
Experimental Workflow for MAT2A Inhibitor Characterization
Caption: A typical experimental workflow for the preclinical characterization of a MAT2A inhibitor.
Logical Relationship of Synthetic Lethality
Caption: The logical basis of the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.
Conclusion
The structural and mechanistic understanding of MAT2A inhibition has paved the way for the development of a new class of precision oncology therapeutics. The allosteric inhibition of MAT2A, particularly in the context of MTAP-deleted cancers, represents a highly promising strategy. This guide has provided a comprehensive overview of the quantitative data, experimental protocols, and underlying biological principles that are essential for researchers in this field. Continued investigation into the structural biology of MAT2A, coupled with innovative drug design, will undoubtedly lead to the discovery of even more potent and selective inhibitors with the potential to significantly impact patient outcomes.
References
- 1. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 2. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pnas.org [pnas.org]
- 22. rcsb.org [rcsb.org]
- 23. Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rcsb.org [rcsb.org]
The Impact of MAT2A Inhibition on S-adenosylmethionine Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in one-carbon metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] Dysregulation of MAT2A and aberrant SAM levels are implicated in various diseases, most notably in cancers with methylthioadenosine phosphorylase (MTAP) deletions.[1][4] This technical guide provides an in-depth analysis of the effects of MAT2A inhibitors, exemplified by compounds in the class of Mat2A-IN-15, on cellular and systemic SAM levels. We will explore the underlying signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental methodologies for the assessment of these effects.
The MAT2A-SAM Axis: A Key Metabolic Hub
MAT2A facilitates the conversion of methionine and ATP into SAM.[5][6] SAM is a pivotal molecule that participates in numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression, signal transduction, and cellular proliferation.[3][7] The activity of MAT2A is thus intrinsically linked to the epigenetic landscape and the overall metabolic state of the cell.
Signaling Pathway: From MAT2A to Downstream Effectors
The inhibition of MAT2A directly curtails the production of SAM. This reduction has profound downstream consequences, particularly in the context of MTAP-deleted cancers. In these tumors, the accumulation of methylthioadenosine (MTA), a consequence of MTAP loss, partially inhibits the arginine methyltransferase PRMT5.[1][4] A further decrease in SAM levels through MAT2A inhibition synergistically suppresses PRMT5 activity, leading to synthetic lethality.[1][8] This cascade affects RNA splicing, induces DNA damage, and ultimately halts cell proliferation.[1][7]
Quantitative Effects of MAT2A Inhibition on SAM Levels
The administration of MAT2A inhibitors leads to a significant and measurable decrease in both intracellular and plasma SAM levels. This effect has been consistently observed across various preclinical models and in human clinical trials.
| Compound | Model System | Treatment Details | Change in SAM Levels | Reference |
| AG-270/S095033 | Patients with advanced malignancies | Phase I Clinical Trial | 54% to 70% maximal reduction in plasma SAM | [9][10] |
| SCR-7952 | HCT116 MTAP-/- cells | In vitro treatment | Dose-dependent reduction (IC50 = 1.9 nM) | [11] |
| FIDAS-5 | OPM2 multiple myeloma cells | In vitro treatment | Significant decrease in intracellular SAM | [12][13] |
| MAT2A siRNA | OPM2 multiple myeloma cells | Gene silencing | Lowered intracellular SAM levels | [12][13] |
| MAT2A knockout | CD4+ T cells | Gene knockout | Dramatic decrease in intracellular SAM | [14] |
Experimental Protocols
The gold-standard method for the quantification of S-adenosylmethionine in biological samples is liquid chromatography-mass spectrometry (LC-MS). The following provides a generalized protocol for such an analysis.
Measurement of Intracellular SAM Levels by LC-MS
Objective: To quantify the concentration of S-adenosylmethionine in cell lysates following treatment with a MAT2A inhibitor.
Materials:
-
Cell culture reagents
-
MAT2A inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, chilled to -80°C
-
Internal standard (e.g., deuterated SAM)
-
LC-MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the MAT2A inhibitor at various concentrations and for specified durations. Include a vehicle-treated control group.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the metabolites on the analytical column using a gradient elution program.
-
Detect and quantify SAM and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Normalize the peak area of SAM to the peak area of the internal standard.
-
Calculate the concentration of SAM in the samples by interpolating from the standard curve and normalizing to the initial cell number or protein concentration.
-
Conclusion
Inhibitors of MAT2A, such as those in the this compound class, are potent modulators of one-carbon metabolism, leading to a significant reduction in S-adenosylmethionine levels. This targeted depletion of SAM has emerged as a promising therapeutic strategy, particularly for cancers with MTAP deletions, by exploiting the principle of synthetic lethality. The ability to accurately quantify changes in SAM levels using techniques like LC-MS is crucial for the preclinical and clinical development of these inhibitors. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma | Haematologica [haematologica.org]
- 14. Frontiers | MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection [frontiersin.org]
Preclinical Profile of Mat2A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Methionine Adenosyltransferase 2A (MAT2A) inhibitors, a promising class of targeted therapies for cancers with methylthioadenosine phosphorylase (MTAP) deletion. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: Synthetic Lethality in MTAP-Deleted Cancers
MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1] In cancers harboring a deletion of the MTAP gene (occurring in approximately 15% of all cancers), there is an accumulation of methylthioadenosine (MTA).[1][2] MTA acts as a natural inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that utilizes SAM for its activity.[1][3] This partial inhibition of PRMT5 makes MTAP-deleted cancer cells highly dependent on a steady supply of SAM, creating a synthetic lethal vulnerability. Inhibition of MAT2A in these cells leads to a significant reduction in SAM levels, further suppressing PRMT5 activity, which in turn disrupts critical cellular processes like mRNA splicing and induces DNA damage, ultimately leading to selective cancer cell death.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for representative MAT2A inhibitors.
Table 1: In Vitro Activity of MAT2A Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) (MTAP-/-) | Cell Line | Selectivity (MTAP-/- vs. WT) | Reference |
| AG-270 | MAT2A | 14 | 20 (72h) | 300 | HCT116 | 4-fold | [5][6] |
| SCR-7952 | MAT2A | 21 | 2 | 53 | HCT116 | >20-fold | [6] |
| Compound 28 | MAT2A | - | 25 | 250 | HCT116 | - | [7] |
| Compound 17 | MAT2A | 430 | - | 1400 | HCT116 | - | [8] |
| PF-9366 | MAT2A | 420 | 1200 | ~10,000 (Huh-7) | Huh-7 | - | [7][9] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Table 2: In Vivo Efficacy of MAT2A Inhibitors
| Compound | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Body Weight Loss | Reference |
| AG-270 | 200 mg/kg, q.d. | KP4 (pancreatic, MTAP-null) | 67% | <5% | [5] |
| AG-270 | 200 mg/kg, q.d. | HCT-116 (colorectal, MTAP-/-) | 56% | - | [6] |
| SCR-7952 | 1 mg/kg, q.d. | HCT-116 (colorectal, MTAP-/-) | 72% | Not specified, well-tolerated | [6] |
| SCR-7952 | 3.0 mg/kg, q.d. | HCT-116 (colorectal, MTAP-/-) | 82.9% | Not specified, well-tolerated | [9] |
q.d. = once daily
Table 3: Pharmacokinetic Parameters of Select MAT2A Inhibitors
| Compound | Species | T1/2 | Oral Bioavailability | Reference |
| AG-270 | Mouse | 5.9 h | Excellent (value not specified) | [5] |
| AG-270 | Rat | 4.2 h | Excellent (value not specified) | [5] |
| AG-270 | Dog | 21.3 h | Excellent (value not specified) | [5] |
| AG-270 | Monkey | 4.8 h | Excellent (value not specified) | [5] |
| SCR-7952 | Preclinical species | Excellent (value not specified) | Excellent (value not specified) | [6] |
| Compound 39 | Mouse | - | High (value not specified) | [10] |
T1/2 = half-life
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments.
Biochemical MAT2A Enzyme Inhibition Assay
This protocol is based on a colorimetric assay that measures the release of free phosphate during the enzymatic reaction.[8][11]
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)[7]
-
Test compounds (e.g., Mat2A-IN-15) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., BIOMOL GREEN Reagent or PiColorLock)[7][8]
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells. The final DMSO concentration should not exceed 1%.[12]
-
Add the MAT2A enzyme, L-Methionine, and ATP to the wells to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and add the colorimetric phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of free phosphate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular S-adenosylmethionine (SAM) Level Determination
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)[5]
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for cell lysis and protein precipitation
-
LC-MS/MS system for SAM quantification
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[5]
-
Harvest the cells and perform a cell lysis and protein precipitation step.
-
Analyze the cell lysates using a validated LC-MS/MS method to quantify intracellular SAM levels.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Calculate the percent reduction in SAM levels compared to vehicle-treated controls and determine the IC50 value.
Cell Proliferation Assay
Materials:
-
MTAP-deleted and wild-type cancer cell lines[9]
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, resazurin)
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for an extended period (e.g., 6 days) to allow for multiple cell divisions.[9]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 values.
In Vivo Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inoculate the mice subcutaneously with the cancer cells.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., orally, once daily) and vehicle to the respective groups for the duration of the study (e.g., 38 days).[5]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Visualizations
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancer
Caption: Mechanism of synthetic lethality with MAT2A inhibitors in MTAP-deleted cancers.
Experimental Workflow for In Vitro Evaluation of MAT2A Inhibitors
Caption: A typical workflow for the in vitro characterization of MAT2A inhibitors.
Logical Relationship for In Vivo Xenograft Studies
Caption: Decision-making workflow for the in vivo evaluation of a MAT2A inhibitor.
References
- 1. probiologists.com [probiologists.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.syr.edu [search.syr.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Mat2A-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mat2A-IN-15 is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] Dysregulation of MAT2A and aberrant methylation are hallmarks of various cancers, making MAT2A an attractive therapeutic target.[2][3][4] Notably, cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a synthetic lethal relationship with MAT2A inhibition, rendering them particularly sensitive to MAT2A inhibitors.[1][2][5][6]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, offering insights into its mechanism of action, protocols for key experiments, and expected outcomes. Due to the limited publicly available data specifically for this compound, this document leverages data from other well-characterized MAT2A inhibitors, such as PF-9366 and AG-270, to provide a framework for experimental design. Researchers are advised to use this information as a guide and to determine the optimal experimental conditions for their specific cell lines and research questions.
Mechanism of Action
This compound is an allosteric inhibitor of MAT2A.[7] It does not compete with the substrates, methionine or ATP, for binding to the active site. Instead, it binds to a distinct site on the enzyme, inducing a conformational change that ultimately inhibits the catalytic activity of MAT2A.[7] This inhibition leads to a depletion of intracellular SAM levels.[1] The reduction in SAM availability has several downstream consequences:
-
Inhibition of Methylation: Reduced SAM levels lead to a global decrease in the methylation of various macromolecules, including histones. This can alter gene expression patterns and impact cellular function.[7][8]
-
Induction of Cell Cycle Arrest and Apoptosis: By disrupting essential methylation processes, this compound can induce cell cycle arrest and trigger apoptosis, particularly in cancer cells that are highly dependent on MAT2A activity.[9]
-
Synthetic Lethality in MTAP-deleted Cancers: In cancer cells lacking MTAP, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. These cells become highly reliant on MAT2A to maintain sufficient SAM levels for PRMT5 function. Inhibition of MAT2A in this context leads to a significant reduction in PRMT5 activity, resulting in synthetic lethality.[1][2][5][6]
Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and the impact of its inhibition by this compound.
Caption: The MAT2A signaling pathway and the inhibitory effect of this compound.
Data Presentation
The following tables summarize the biochemical and cellular activities of representative MAT2A inhibitors, PF-9366 and AG-270. This data can be used as a reference for designing experiments with this compound.
Table 1: Biochemical Activity of MAT2A Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| PF-9366 | MAT2A | 420 | Biochemical Assay | [10] |
| AG-270 | MAT2A | 14 | Biochemical Assay | [11] |
Table 2: Cellular Activity of MAT2A Inhibitors
| Compound | Cell Line | MTAP Status | IC₅₀ (µM) | Assay | Reference |
| PF-9366 | Huh-7 | WT | 10 | Cell Proliferation | [2] |
| PF-9366 | H520 | WT | >30 | Cell Proliferation | [12] |
| AG-270 | HCT116 | MTAP-null | 0.02 | SAM Reduction (72h) | [11] |
| AG-270 | HCT116 | MTAP-null | 0.26 | Cell Proliferation | [13] |
| AG-270 | KP4 | MTAP-null | 0.3 | Cell Proliferation | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on information for similar compounds, this compound is expected to be soluble in DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay
This protocol describes a general method to assess the effect of this compound on cell proliferation using a resazurin-based assay (e.g., alamarBlue™ or CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cells of interest (e.g., MTAP-deleted and MTAP-wild-type cancer cell lines)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin-based or ATP-based cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical starting concentration range could be 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of alamarBlue™ or 100 µL of CellTiter-Glo® reagent).
-
Incubate for the recommended time (e.g., 1-4 hours for alamarBlue™, 10 minutes for CellTiter-Glo®).
-
Measure the fluorescence or luminescence using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 48 or 72 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Experimental Workflow
The following diagram provides a logical workflow for characterizing the effects of this compound in cell culture.
Caption: A typical experimental workflow for using this compound in cell culture.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in media | Poor solubility of this compound at the tested concentration. | Prepare fresh dilutions. Ensure the final DMSO concentration is low. Use a solubilizing agent if necessary, after validating its lack of toxicity on the cells. |
| High variability in proliferation assay | Uneven cell seeding, edge effects in the 96-well plate, or inconsistent compound addition. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistent liquid handling. |
| No significant effect on cell viability | The cell line may not be sensitive to MAT2A inhibition. The concentration range may be too low. | Use a positive control cell line known to be sensitive to MAT2A inhibitors (e.g., an MTAP-deleted line). Test a wider and higher concentration range. |
| High background in apoptosis assay | Rough cell handling during harvesting and staining. | Handle cells gently to avoid mechanical damage to the cell membrane. Optimize centrifugation speed and duration. |
Conclusion
This compound represents a valuable tool for investigating the role of MAT2A and the consequences of its inhibition in various cellular contexts, particularly in cancer biology. The provided protocols and data, while based on analogous compounds, offer a solid foundation for researchers to design and execute meaningful experiments. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mat2A Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and signaling pathways. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival, creating a synthetic lethal vulnerability. This has positioned MAT2A as a promising therapeutic target for oncology drug development.
These application notes provide a comprehensive overview of the preclinical evaluation of MAT2A inhibitors in animal models, with a focus on dosage, administration, and experimental design. While specific in vivo data for Mat2A-IN-15 is not publicly available, this document details protocols for other well-characterized MAT2A inhibitors, offering a valuable resource for researchers designing and executing animal studies in this area.
Quantitative Data Summary of Representative MAT2A Inhibitors
The following tables summarize key in vivo parameters for several extensively studied MAT2A inhibitors. This data is intended to serve as a guide for dose selection and study design.
Table 1: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage and Administration | Therapeutic Outcome |
| AZ'9567 | Han Wistar Rats | N/A (Safety Study) | 3, 10, 30 mg/kg, oral gavage (BID) for 7 days[1] | Robust pharmacodynamic modulation (SAM and SDMA levels)[1] |
| AG-270 | Mice | Pancreatic (KP4 MTAP-null) Xenograft | 10-200 mg/kg, oral gavage (QD) for 38 days[2] | Dose-dependent tumor growth inhibition (TGI) of 36-67%[2] |
| SCR-7952 | Mice | Colon (HCT-116 MTAP-/-) Xenograft | 3.0 mg/kg, oral gavage (QD) | 82.9% TGI, superior to AG-270 at 200 mg/kg[3] |
| Compound 30 | Mice | Colon (HCT-116 MTAP-/-) Xenograft | 10 mg/kg, intragastric administration | Favorable pharmacokinetic profile[4] |
| FIDAS-5 | Mice | Multiple Myeloma (5TGM1) | 20 mg/kg, intraperitoneal injection (3x/week) for 28 days[5] | Significant reduction in tumor burden[5] |
Table 2: Pharmacokinetic Parameters of Representative MAT2A Inhibitors
| Compound | Animal Model | Dose and Route | Key PK Parameters |
| AZ'9567 | Han Wistar Rats | 3, 10, 30 mg/kg, oral (BID) | Dose-proportional increase in free AUC24h and Cmax[1] |
| AG-270 | Mice | 200 mg/kg, oral (last dose) | Good plasma coverage[6] |
| SCR-7952 | Xenograft Mice | 1.0 mg/kg, multiple administrations | Calculated AUC0–24h free drug of 1442 h*ng/mL[3] |
| Compound 30 | Male Mice | 10 mg/kg, intragastric | Plasma drug exposure (AUC) of 34,009 ng·h/mL[4] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies of MAT2A Inhibitors
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a MAT2A inhibitor in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line Selection:
-
Animal: Immunocompromised mice (e.g., NOD-SCID or nude mice) are commonly used for xenograft studies.
-
Cell Line: Select a cancer cell line with homozygous deletion of the MTAP gene (e.g., HCT-116 MTAP-/-) to leverage the synthetic lethal relationship with MAT2A inhibition. An isogenic MTAP wild-type cell line can be used as a control.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
3. Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups (n=5-10 mice per group).
-
Groups should include a vehicle control and one or more dose levels of the MAT2A inhibitor.
4. Drug Formulation and Administration:
-
Vehicle Formulation: The choice of vehicle is critical for ensuring drug solubility and bioavailability. A common vehicle for oral administration of AZ'9567 is 5% (v/v) DMSO, 45% v/v (60% w/v SBE-β-CD in purified water), and 50% v/v (20% w/v PVP K30 in purified water)[1]. For other compounds, formulations may need to be empirically determined.
-
Administration Route: Oral gavage is a common and clinically relevant route of administration. Intraperitoneal injection can also be used.
-
Dosing Frequency and Duration: Dosing can be once daily (QD) or twice daily (BID). The duration of the study will depend on the tumor growth rate and the efficacy of the compound, typically ranging from 21 to 38 days.
5. Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor and plasma samples to measure levels of SAM and symmetric dimethylarginine (SDMA) to confirm target engagement.
-
Toxicity: Observe animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
6. Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol for a Methionine-Restricted Diet Study in a Glioma Mouse Model
This protocol describes the use of a methionine-restricted diet to inhibit tumor growth, a strategy that can potentiate the effects of MAT2A inhibition.
1. Animal Model:
-
Use a relevant glioma mouse model, such as an orthotopic xenograft model using human glioma cells (e.g., U251, LN229) or a syngeneic model with murine glioma cells (e.g., GL261).
2. Diet and Treatment Groups:
-
Control Diet: A conventional rodent chow with a standard methionine content (e.g., 0.86% w/w).
-
Methionine-Restricted (MR) Diet: A specially formulated diet with a significantly reduced methionine content (e.g., 0.12% w/w).
-
Treatment Groups:
-
Control Diet + Vehicle
-
Control Diet + MAT2A Inhibitor
-
MR Diet + Vehicle
-
MR Diet + MAT2A Inhibitor
-
3. Experimental Procedure:
-
Preventative Model: Start the respective diets 1-2 weeks before tumor cell implantation.
-
Treatment Model: Start the diets at the time of tumor cell implantation or when tumors are established.
-
Administer the MAT2A inhibitor or vehicle according to the determined dosing schedule.
4. Monitoring and Endpoint:
-
Monitor animal survival and body weight.
-
For orthotopic models, tumor growth can be monitored using imaging techniques like bioluminescence or MRI.
-
The primary endpoint is typically overall survival.
Visualizations
MAT2A Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Mat2A-IN-15: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the MAT2A inhibitor, Mat2A-IN-15. This potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A) has demonstrated significant potential in preclinical studies, particularly in the context of cancers with MTAP (methylthioadenosine phosphorylase) deletion. This document outlines its preparation, solubility characteristics, and detailed protocols for in vitro and in vivo studies.
Introduction to this compound
This compound, also referred to as compound 8 in select publications, is a highly potent inhibitor of the enzyme MAT2A. MAT2A is a crucial enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In certain cancers, particularly those with a homozygous deletion of the MTAP gene, cancer cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship makes MAT2A an attractive therapeutic target. This compound has been shown to exhibit potent enzymatic and cellular inhibitory activity, along with a favorable pharmacokinetic profile, making it a valuable tool for cancer research and drug development.
Physicochemical and Biological Properties
While detailed quantitative solubility data for this compound is not widely published, general practices for similar novel small molecule inhibitors suggest solubility in organic solvents like dimethyl sulfoxide (DMSO). For in vivo applications, formulation in appropriate vehicles is necessary.
| Property | Value | Reference |
| Target | Methionine Adenosyltransferase 2A (MAT2A) | |
| Enzymatic IC50 | 18 nM | |
| Cellular IC50 (MTAP-null cells) | 52 nM | |
| Oral Bioavailability (mice) | 116% |
Signaling Pathway and Mechanism of Action
MAT2A is a key node in the methionine cycle, which is central to cellular methylation and metabolism. The inhibition of MAT2A by this compound disrupts this cycle, leading to a depletion of SAM. In MTAP-deleted cancers, the cells have an impaired ability to salvage methionine from its metabolite 5'-methylthioadenosine (MTA). This leads to an accumulation of MTA, which itself is a partial inhibitor of the enzyme PRMT5. The further reduction of SAM levels by this compound synergizes with the MTA-mediated inhibition of PRMT5, leading to a significant disruption of protein methylation, RNA splicing, and ultimately, cell death.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
In Vitro MAT2A Enzymatic Assay
Objective: To determine the inhibitory activity of this compound on the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Detection reagent (e.g., a phosphate-detecting reagent like Malachite Green)
-
This compound stock solution
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution.
-
Add a fixed amount of recombinant MAT2A enzyme to the wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of product (e.g., inorganic phosphate) formed using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay in MTAP-Deleted Cancer Cells
Objective: To evaluate the anti-proliferative effect of this compound on cancer cells with and without MTAP deletion.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
MTAP-wildtype cancer cell line (e.g., HCT116 WT)
-
Complete cell culture medium
-
This compound stock solution
-
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well cell culture plates
Protocol:
-
Seed the MTAP-deleted and wildtype cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
At the end of the incubation period, measure cell viability using a cell proliferation reagent according to the manufacturer's instructions.
-
Determine the IC50 values for both cell lines and compare the sensitivity to this compound.
In Vivo Xenograft Model
Objective: To assess the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MTAP-deleted cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant MTAP-deleted cancer cells (often mixed with Matrigel) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the appropriate formulation of this compound and the vehicle control.
-
Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via oral gavage.
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion
This compound is a promising investigational agent for the treatment of MTAP-deleted cancers. The protocols and information provided in this document are intended to serve as a guide for researchers to effectively utilize this compound in their studies. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of MAT2A inhibition.
Application Notes and Protocols for Mat2A-IN-15 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and cellular metabolism. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A for survival. This creates a synthetic lethal vulnerability, making MAT2A an attractive therapeutic target. Mat2A-IN-15 is a potent and selective inhibitor of MAT2A. These application notes provide detailed protocols for evaluating the cellular effects of this compound and similar MAT2A inhibitors.
Mechanism of Action
MAT2A catalyzes the conversion of methionine and ATP into SAM. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA), a substrate for MTAP, leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). Inhibition of MAT2A with compounds like this compound further depletes the intracellular pool of SAM. This reduction in SAM levels synergizes with the MTA-mediated inhibition of PRMT5, leading to a significant decrease in its methyltransferase activity. The downstream consequences include altered RNA splicing, DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Data Presentation
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| PF-9366 | Mat2A | 420 | - | Biochemical Assay | [4][5][6] |
| PF-9366 | SAM Production | 1200 | H520 (Lung Carcinoma) | Cellular Assay | [4] |
| PF-9366 | SAM Production | 255 | Huh-7 (Hepatocellular Carcinoma) | Cellular Assay | [4] |
| PF-9366 | Proliferation | 10000 | Huh-7 (Hepatocellular Carcinoma) | Cellular Assay | [4] |
| AG-270 | Mat2A | 14 | - | Biochemical Assay | [7] |
| AG-270 | SAM Production | 20 | HCT116 MTAP-null (Colon Cancer) | Cellular Assay (72h) | [7] |
| AGI-24512 | Mat2A | 8 | - | Biochemical Assay | [5] |
| AGI-24512 | Proliferation | ~100 | HCT116 MTAP-del (Colon Cancer) | Cellular Assay | [1] |
Table 2: Dose-Response of MAT2A Inhibitor AG-270 in a Xenograft Model
| Dose (mg/kg, oral, q.d.) | Tumor Growth Inhibition (%) | Animal Model | Reference |
| 10 | 36 | KP4 MTAP-null pancreatic xenograft | [7] |
| 30 | 48 | KP4 MTAP-null pancreatic xenograft | [7] |
| 100 | 66 | KP4 MTAP-null pancreatic xenograft | [7] |
| 200 | 67 | KP4 MTAP-null pancreatic xenograft | [7] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[8][9]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to prepare a 10x concentrated solution of each final concentration.
-
Remove the old medium from the wells and add 90 µL of fresh medium.
-
Add 10 µL of the 10x this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., MAT2A, histone methylation marks) following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-H3K4me3, anti-H3K27me3, anti-SDMA)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.2 µm pore size membrane is recommended.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH). For histone modifications, total histone H3 can be used as a loading control.[15]
-
Immunoprecipitation (IP)
This protocol is for isolating a specific protein (e.g., PRMT5) to assess its activity or interaction with other proteins.
Materials:
-
Cell lysates
-
IP lysis buffer
-
Primary antibody for the protein of interest (e.g., anti-PRMT5)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or sample buffer
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing IP lysis buffer.
-
-
Immunocomplex Formation:
-
Capture of Immunocomplex:
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three to five times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer or by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes for subsequent Western Blot analysis.
-
Measurement of Intracellular SAM Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular S-adenosylmethionine. Specific parameters will need to be optimized based on the available instrumentation.
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., stable isotope-labeled SAM)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Extraction:
-
Quickly wash the cells with ice-cold PBS to remove any residual medium.
-
Add ice-cold extraction solvent to the cells and scrape them.
-
Collect the cell suspension and centrifuge to pellet the debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Add an internal standard to the extracts to correct for variations in sample processing and instrument response.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the effects of this compound and other MAT2A inhibitors. By utilizing these methodologies, researchers can effectively assess the in vitro and in vivo efficacy, elucidate the mechanism of action, and identify potential biomarkers of response to MAT2A-targeted therapies. The synthetic lethal interaction between MAT2A inhibition and MTAP deletion presents a promising therapeutic strategy, and rigorous experimental design is crucial for advancing these compounds through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PF-9366 - Focus Biomolecules [mayflowerbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. toolsbiotech.com [toolsbiotech.com]
- 9. ptglab.com [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. de.lumiprobe.com [de.lumiprobe.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. epigentek.com [epigentek.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRMT5 reduces immunotherapy efficacy in triple-negative breast cancer by methylating KEAP1 and inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epigentek.com [epigentek.com]
- 18. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Mat2A-IN-15: Application Notes and Protocols for Studying Methylation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mat2A-IN-15 is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism. MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2] In the context of cancer, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, targeting MAT2A has emerged as a promising therapeutic strategy.[3][4]
MTAP-deleted cancers, which account for approximately 15% of all human cancers, accumulate the metabolite methylthioadenosine (MTA).[4][5] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including RNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on a consistent supply of SAM for residual PRMT5 activity. By inhibiting MAT2A, this compound depletes the cellular pool of SAM, leading to a further reduction in PRMT5 activity.[2] This dual hit on PRMT5 function induces a synthetic lethal effect, selectively killing MTAP-deleted cancer cells.[2]
These application notes provide a comprehensive overview of the use of this compound as a tool to study methylation in cancer, complete with detailed protocols for key experiments and illustrative diagrams to clarify the underlying mechanisms and workflows. While specific quantitative data for this compound is not extensively available in the public domain, we present representative data from a closely related and well-characterized potent MAT2A inhibitor, compound 28, to illustrate the expected experimental outcomes.[1]
Data Presentation
The following tables summarize the in vitro efficacy of a representative potent MAT2A inhibitor, compound 28, in biochemical and cellular assays. This data is intended to provide a benchmark for researchers using this compound.
Table 1: Biochemical and Cellular Potency of a Representative MAT2A Inhibitor (Compound 28) [1]
| Assay Type | Description | IC50 (nM) |
| Biochemical Assay | Inhibition of recombinant human MAT2A enzyme activity. | Not Reported |
| Cellular SDMA Assay | Reduction of symmetric dimethylarginine (SDMA) levels in HCT116 MTAP-/- cells, a downstream marker of PRMT5 activity. | 25 |
| Cell Proliferation Assay | Inhibition of cell growth in HCT116 MTAP-/- cells. | 250 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of MAT2A inhibitors and the general workflow for evaluating their effects in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Mat2A-IN-15
Audience: Researchers, scientists, and drug development professionals.
Introduction Methionine Adenosyltransferase 2A (MAT2A) is the rate-limiting enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, cell cycle regulation, and overall cellular homeostasis. In many cancers, particularly the ~15% of human cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cells exhibit a heightened dependency on MAT2A.
The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity critically dependent on high concentrations of its substrate, SAM. By inhibiting MAT2A, compounds like Mat2A-IN-15 can deplete the intracellular SAM pool, leading to a significant reduction in PRMT5 activity. This disruption of essential methylation events results in synthetic lethality in MTAP-deleted cancer cells, making MAT2A a promising therapeutic target.
These application notes provide detailed protocols for assessing the biochemical, cellular, and in vivo efficacy of this compound, a representative MAT2A inhibitor.
Caption: MAT2A-PRMT5 pathway and the synthetic lethality mechanism targeted by this compound.
Biochemical Efficacy Assessment
The initial evaluation of a MAT2A inhibitor involves determining its direct effect on the enzyme's catalytic activity. This is typically achieved through an in vitro biochemical assay that measures the production of one of the reaction's byproducts.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies MAT2A activity by measuring the amount of inorganic phosphate released during the conversion of ATP to SAM.
Caption: General workflow for determining the biochemical potency of this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 5X MAT2A Assay Buffer (e.g., 250 mM Tris, 250 mM KCl, 75 mM MgCl₂, 1.5 mM EDTA).
-
Dilute recombinant human MAT2A enzyme to the desired concentration (e.g., 20 µg/mL) in 1X MAT2A Assay Buffer.
-
Prepare serial dilutions of this compound in 1X MAT2A Assay Buffer containing a constant percentage of DMSO (e.g., 1%) to create a dose-response curve.
-
Prepare substrate solution containing ATP (e.g., 750 µM) and L-Methionine (e.g., 750 µM) in 1X MAT2A Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted this compound or vehicle control (Diluent Solution) to the appropriate wells.
-
Add 20 µL of diluted MAT2A enzyme to all wells except the "Blank" control. Add 20 µL of 1X Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP/L-Methionine Master Mixture to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and detect free phosphate by adding 100 µL of a colorimetric detection reagent (e.g., Malachite Green-based).
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Analysis:
-
Measure the absorbance at ~620 nm using a microplate reader.
-
Subtract the "Blank" value from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (vehicle-treated) wells.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound | MAT2A IC₅₀ (nM) |
| This compound | 15.2 |
| AG-270 (Control) | 22.0 |
In Vitro Cellular Efficacy Assessment
Cell-based assays are crucial to confirm that the inhibitor can penetrate cells, engage its target, and produce the desired biological effect, particularly the selective killing of MTAP-deleted cancer cells.
Caption: Overview of the workflow for evaluating this compound in cellular models.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells, comparing its potency in MTAP-deleted versus MTAP wild-type cell lines to establish synthetic lethality.
Protocol:
-
Cell Culture: Use an MTAP-deleted cell line (e.g., HCT116 MTAP-/-, KP-4) and its corresponding wild-type counterpart or another MTAP-WT line (e.g., HCT116 WT, NCI-H460).
-
Plating: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-3,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 to 96 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing a CCK-8 assay.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | MTAP Status | This compound GI₅₀ (nM) |
| HCT116 MTAP-/- | Deleted | 250 |
| HCT116 WT | Wild-Type | > 10,000 |
| KP-4 | Deleted | 310 |
| NCI-H460 | Wild-Type | > 10,000 |
Target Engagement & Pharmacodynamic (PD) Marker Assays
These assays confirm that this compound is inhibiting its target (MAT2A) and the downstream pathway (PRMT5) within the cell.
Protocol: SAM/SAH Measurement (LC-MS/MS)
-
Cell Treatment: Plate MTAP-deleted cells (e.g., HCT116 MTAP-/-) in 6-well plates. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 24-48 hours.
-
Metabolite Extraction: Wash cells with ice-cold PBS, then lyse and extract metabolites using an 80% methanol solution.
-
Sample Preparation: Centrifuge to pellet debris, collect the supernatant, and dry it under nitrogen or using a speed vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites and analyze SAM and SAH levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Quantify SAM and SAH levels against a standard curve and normalize to total protein content.
Protocol: SDMA Western Blot
-
Cell Treatment: Treat cells as described for the SAM/SAH measurement.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for symmetric dimethylarginine (SDMA).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize SDMA signal to the loading control.
Data Presentation:
| Assay | Metric | This compound (at 1 µM) |
| Target | SAM Reduction (%) | 85% |
| Pharmacodynamic | SDMA Reduction (%) | 70% |
In Vivo Efficacy Assessment
Animal models, particularly xenografts of human cancer cell lines, are essential for evaluating the anti-tumor activity and tolerability of this compound in a physiological setting.
Application Notes and Protocols: MAT2A Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific public data was found for a compound designated "Mat2A-IN-15". The following application notes and protocols are based on published data for other well-characterized MAT2A inhibitors, such as AG-270, IDE397, and SCR-7952, and are intended to serve as a general guide for research and development involving this class of inhibitors.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, there is an accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1][2] This creates a synthetic lethal dependency on MAT2A, as the reduction of SAM levels through MAT2A inhibition further suppresses PRMT5 activity, leading to selective cancer cell death.[3][2][4] This vulnerability makes MAT2A an attractive therapeutic target, particularly in combination with other anti-cancer agents to enhance efficacy and overcome resistance.
Data Presentation: Synergistic Effects of MAT2A Inhibitors in Combination Therapies
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of MAT2A inhibitors in combination with other drugs.
Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors Alone and in Combination
| MAT2A Inhibitor | Combination Partner | Cell Line (MTAP status) | Inhibitor IC50 (nM) | Combination IC50 (nM) | Fold Potentiation | Reference |
| AG-270 | MTDIA (MTAP inhibitor) | HT-29 (MTAP+/+) | >300,000 | 228 | ~1000 | [2] |
| SCR-7952 | JNJ-64619178 (PRMT5i) | HCT116 (MTAP-/-) | 34.4 | Not specified | Synergistic | [3] |
| AG-270 | - | HCT116 (MTAP-/-) | 300.4 | - | - | [5] |
| AG-270 | - | HCT116 (MTAP+/+) | 1223.3 | - | - | [5] |
| IDE397 | - | HCT116 (MTAP-/-) | 15 | - | - | [5] |
| IDE397 | - | HCT116 (MTAP+/+) | >20,000 | - | - | [5] |
| SCR-7952 | - | HCT116 (MTAP-/-) | 34.4 | - | - | [5] |
| SCR-7952 | - | HCT116 (MTAP+/+) | 487.7 | - | - | [3][5] |
Table 2: In Vivo Anti-Tumor Efficacy of MAT2A Inhibitors in Combination
| MAT2A Inhibitor | Combination Partner | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| AG-270 | Docetaxel | NSCLC PDX | AG-270: Not specified; Docetaxel: Not specified | 50% complete tumor regressions in 2-3 PDX models | [6] |
| AG-270 | Gemcitabine | PDX models | AG-270: Not specified; Gemcitabine: Not specified | Additive-to-synergistic anti-tumor activity | [6] |
| IDE397 | Pemetrexed | NSCLC PDX (LXFA 737) | IDE397: 10 mg/kg QD PO; Pemetrexed: 25 mg/kg 5 days on/2 days off IP | Tumor regressions | [7] |
| IDE397 | Docetaxel | NSCLC CDX (NCI-H838) | IDE397: 30 mg/kg QD PO; Docetaxel: 10 mg/kg QW IP | Enhanced anti-tumor efficacy | [7] |
| IDE397 | PRMT5iMTA | Xenograft | IDE397: 3 mg/kg QD PO; PRMT5iMTA: 30 mg/kg BID PO | Complete tumor regressions | [7] |
| SCR-7952 | JNJ-64619178 (PRMT5i) | HCT116 (MTAP-/-) | SCR-7952: 0.3 mg/kg; JNJ-64619178: 1.0 mg/kg | Almost complete tumor stasis | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for assessing drug synergy.
Caption: MAT2A signaling in MTAP-deleted cancers and points of therapeutic intervention.
Caption: A typical workflow for evaluating the synergistic effects of drug combinations.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from Promega's technical bulletin for the CellTiter-Glo® Assay.
Materials:
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cultured mammalian cells in medium
-
Test compounds (MAT2A inhibitor and combination drug)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MAT2A inhibitor and the combination drug.
-
Treat the cells with a matrix of concentrations of both drugs.
-
Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours.
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound alone and in combination using a non-linear regression model.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism).
-
2. Measurement of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS
This protocol is a generalized procedure based on established methods.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Extraction solvent (e.g., 80:20 methanol:water with 1M acetic acid)
-
Internal standards ([²H₃]-SAM)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with the MAT2A inhibitor for the desired time.
-
-
Sample Collection:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells and scrape them.
-
-
Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Perform three freeze/thaw cycles using liquid nitrogen and a 4°C water bath, vortexing between each cycle.[9]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Add the internal standard solution.
-
If necessary, adjust the pH and centrifuge to remove any precipitate.
-
-
LC-MS/MS Analysis:
-
Inject the clear supernatant onto the LC-MS/MS system.
-
Use a suitable column for separation (e.g., a Hypercarb column).
-
Set the mass spectrometer to monitor the specific mass transitions for SAM and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of SAM by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the SAM concentration to the protein concentration or cell number of the sample.
-
3. Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This is a general protocol for Western blotting.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., Sym10)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as required, then wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SDMA signal to a loading control (e.g., β-actin or GAPDH).
-
4. RT-qPCR for Analysis of RNA Splicing
This protocol provides a general framework for analyzing changes in mRNA splicing, for example, of the FANCA gene.
Materials:
-
Cultured cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers designed to flank the splice junction of interest
-
SYBR Green or TaqMan probe-based qPCR master mix
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the MAT2A inhibitor.
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design primers that flank the alternative splicing event of interest. For example, to detect the inclusion or exclusion of a specific exon in FANCA.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Analyze the amplification curves and melting curves (for SYBR Green).
-
Calculate the relative expression of the different splice variants using the ΔΔCt method, normalizing to a reference gene (e.g., GAPDH).
-
Changes in the ratio of splice variants between treated and untreated samples indicate an effect on splicing.
-
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. youtube.com [youtube.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 6. The splicing factor CCAR1 regulates the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. mendelnet.cz [mendelnet.cz]
Application Notes and Protocols for MAT2A Inhibitors in Xenograft Models
A Representative Protocol Based on a Potent, Selective, and Orally Bioavailable MAT2A Inhibitor
Disclaimer: The following application notes and protocols are synthesized from publicly available data on potent, selective, and orally bioavailable MAT2A inhibitors, such as AG-270. Specific details for a compound designated "Mat2A-IN-15" were not available in the initial search. Researchers should adapt these protocols based on the specific properties of their MAT2A inhibitor of interest.
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3][4] These reactions are essential for the regulation of gene expression, protein function, and cellular metabolism. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependence on MAT2A for survival.[1][2][5][6] This creates a synthetic lethal vulnerability that can be exploited by small molecule inhibitors of MAT2A.[1][5]
These application notes provide a detailed protocol for the use of a representative potent and selective MAT2A inhibitor in preclinical xenograft models of cancer. The focus is on MTAP-deleted tumor models, where the therapeutic rationale for MAT2A inhibition is strongest.
Mechanism of Action and Signaling Pathway
MAT2A converts methionine and ATP into SAM.[4][7] SAM is the primary substrate for methyltransferases, which are responsible for the methylation of DNA, RNA, histones, and other proteins.[5][7] These methylation events play a crucial role in epigenetic regulation and other cellular processes.
In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5).[1][5] This makes cancer cells more sensitive to reductions in SAM levels. Inhibition of MAT2A further depletes the cellular SAM pool, leading to a significant reduction in PRMT5 activity.[1][5] The downstream effects of PRMT5 inhibition include defects in RNA splicing, cell cycle arrest, and ultimately, tumor cell death.[1][2]
Quantitative Data from Preclinical Xenograft Studies
The following table summarizes representative data for a potent, selective, and orally bioavailable MAT2A inhibitor in xenograft models.
| Cell Line | Cancer Type | MTAP Status | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | Colorectal Carcinoma | MTAP -/- | 100 mg/kg, oral, daily | Significant TGI | [2] |
| KP4 | Pancreatic Cancer | MTAP -/- | 200 mg/kg, oral, daily | Significant TGI | [8][9] |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer (NSCLC) | MTAP -/- | Not Specified | Additive-to-synergistic activity with docetaxel | [2] |
| Patient-Derived Xenograft (PDX) | Bladder Cancer | MTAP -/- | Not Specified | Enhanced tumor growth inhibition in combination studies | [10] |
Experimental Protocol for Xenograft Studies
This protocol outlines a typical workflow for evaluating the efficacy of a MAT2A inhibitor in a subcutaneous xenograft model.
1. Cell Culture and Preparation
-
Culture MTAP-deleted human cancer cells (e.g., HCT-116, KP4) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.
2. Animal Husbandry and Tumor Implantation
-
Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Tumor Monitoring and Randomization
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Record the body weight of each mouse at the time of randomization and throughout the study.
4. Drug Formulation and Administration
-
Formulate the MAT2A inhibitor in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Prepare the vehicle control and the drug formulation fresh daily or as required.
-
Administer the MAT2A inhibitor or vehicle control to the respective groups of mice via oral gavage at the predetermined dose and schedule (e.g., daily).
5. Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)) x 100%.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
At the end of the study, euthanize all remaining mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, histology).
6. Pharmacodynamic (PD) Marker Analysis (Optional)
-
To confirm target engagement, tumors can be collected at specific time points after the last dose.
-
Analyze tumor lysates for levels of SAM and SDMA (symmetric dimethylarginine, a marker of PRMT5 activity) using mass spectrometry or other appropriate methods. A significant reduction in these markers in the treated group compared to the control group would indicate effective MAT2A inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Mat2A-IN-15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of Mat2A-IN-15, a representative MAT2A (Methionine Adenosyltransferase 2A) inhibitor. The information provided is based on published data for well-characterized MAT2A inhibitors such as AG-270 and SCR-7952 and is intended to guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme MAT2A, which is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell. By inhibiting MAT2A, this compound depletes cellular SAM levels. This is particularly effective in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition found in approximately 15% of all cancers.[1][2][3][4] MTAP-deleted cells accumulate methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. The reduction in SAM levels by this compound further inhibits PRMT5 activity, leading to a synthetic lethal effect in these cancer cells.[2]
Q2: What are the known off-target effects of MAT2A inhibitors similar to this compound?
A2: While designed to be selective for MAT2A, some inhibitors in this class have shown off-target activities. For instance, the first-in-class inhibitor AG-270 has been shown to inhibit UGT1A1 and the hepatocyte transporter OATP1B1, which can lead to elevated bilirubin levels.[5] Newer generation inhibitors like SCR-7952 have been developed with improved selectivity and reportedly do not have this liability.[6][7][8] It is crucial to evaluate the off-target profile of the specific MAT2A inhibitor being used. A case of demyelinating neuropathy has also been reported in association with a MAT2A inhibitor, suggesting potential neurological off-target effects that require monitoring.[9]
Q3: What are the potential on-target, mechanism-based toxicities of this compound?
A3: Since MAT2A is expressed in healthy tissues, systemic inhibition can lead to mechanism-based toxicities. Preclinical studies with MAT2A inhibitors have shown significant depletion of SAM and accumulation of methionine in various tissues, including the liver, brain, and heart.[3][10] These metabolic perturbations can lead to oxidative stress and hepatic steatosis.[3][10] In clinical trials of AG-270, common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[1][11]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity in MTAP-wildtype cell lines.
-
Possible Cause: While this compound is expected to be more potent in MTAP-deleted cells, high concentrations may still affect MTAP-wildtype cells. Alternatively, this could indicate off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure cellular SAM levels to confirm that this compound is inhibiting MAT2A in the affected cell line.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 in both MTAP-deleted and wildtype cell lines to assess the selectivity window.
-
Off-Target Profiling: If significant cytotoxicity is observed at concentrations that do not correlate with SAM depletion, consider performing a broad kinase or safety pharmacology screen to identify potential off-target interactions.
-
Issue 2: In vivo experiments show signs of liver toxicity (e.g., elevated ALT/AST).
-
Possible Cause: This could be a mechanism-based toxicity due to SAM depletion in the liver or an off-target effect on hepatobiliary transporters or enzymes.[1][5][10][11]
-
Troubleshooting Steps:
-
Monitor Liver Function Tests: Regularly monitor plasma levels of ALT, AST, and bilirubin in treated animals.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the onset of liver toxicity with the exposure (plasma concentration) of this compound and the extent of SAM depletion in the liver.
-
Histopathological Examination: Conduct a histopathological analysis of liver tissue from treated animals to look for signs of steatosis or other liver damage.
-
In Vitro Transporter/Enzyme Assays: Test the effect of this compound on key liver transporters (e.g., OATP1B1) and metabolic enzymes (e.g., UGT1A1) in vitro.
-
Issue 3: Observed neurological symptoms in animal models (e.g., ataxia, weakness).
-
Possible Cause: Although less common, this could be related to the reported case of demyelinating neuropathy with a MAT2A inhibitor.[9] SAM is crucial for myelin maintenance.
-
Troubleshooting Steps:
-
Detailed Clinical Observations: Carefully document any neurological signs in treated animals.
-
Nerve Conduction Studies: If feasible, perform nerve conduction studies to assess for demyelination.
-
Histopathology of Nervous Tissue: Examine sections of the peripheral and central nervous system for any pathological changes.
-
Measure SAM levels in the brain: Determine if the inhibitor crosses the blood-brain barrier and affects SAM levels in the brain.[10]
-
Data on Off-Target Selectivity
The following tables summarize the publicly available off-target and selectivity data for the representative MAT2A inhibitors AG-270 and SCR-7952.
Table 1: Off-Target Profile of AG-270
| Target/Assay Panel | Result | Potential Clinical Implication | Reference |
| MAT2A IC50 | 68 nM | On-target potency | [7] |
| UGT1A1 IC50 | 1.1 µM | Potential for hyperbilirubinemia | [5] |
| OATP1B1 IC50 | 2.1 µM | Altered drug disposition and potential for liver toxicity | [5] |
| Eurofins Discovery 95 biochemical screen | No significant off-target activities | Generally clean ancillary pharmacology profile | [5] |
| hERG, CYP450, PXR, Ames test | No significant liabilities | Low risk for common drug-drug interactions and cardiotoxicity | [5] |
Table 2: Off-Target Profile of SCR-7952
| Target/Assay Panel | Result | Potential Clinical Implication | Reference |
| MAT2A IC50 | 21 nM | High on-target potency | [7] |
| UGT1A1 IC50 | > 100 µM | Low risk of hyperbilirubinemia | [6] |
| Panel of 47 life-dependent targets (at 10 µM) | No significant inhibition | High selectivity | [7][8] |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol provides a general method for assessing the selectivity of a compound against a panel of protein kinases.
-
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Kinase panel (e.g., Proqinase PanQinase® Activity Assay).
-
Assay buffer.
-
[γ-³³P]-ATP.
-
Substrate for each kinase.
-
96-well FlashPlates™.
-
2% (v/v) Phosphoric acid.
-
0.9% (w/v) NaCl solution.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in 10% DMSO.
-
In a 96-well FlashPlate™, mix the non-radioactive ATP solution, assay buffer/[γ-³³P]-ATP mixture, diluted test compound, and the enzyme/substrate solution.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.
-
Wash the wells twice with 200 µL of 0.9% (w/v) NaCl.
-
Determine the incorporation of ³³Pi by measuring counts per minute (cpm) using a microplate scintillation counter.
-
Calculate the residual kinase activity as a percentage of the untreated control (100% activity) and background (0% activity).
-
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines.
-
Complete growth medium.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well clear bottom, opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Replace the medium in the cell plates with the medium containing the diluted compound. Include vehicle-only (DMSO) controls.
-
Incubate the plates for the desired duration (e.g., 6 days).
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Simplified MAT2A signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects of a small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A | Insilico Medicine [insilico.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
improving Mat2A-IN-15 stability in solution
Welcome to the technical support center for Mat2A-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[3][4][5][6] By inhibiting MAT2A, this compound disrupts these essential methylation processes, which can be particularly effective in cancers with specific metabolic vulnerabilities, such as those with MTAP deletion.[3][7] The inhibition of MAT2A in MTAP-deleted cancer cells leads to a synthetic lethal effect.[3][7]
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[8] For most in vitro cellular assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[8]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[9] Studies have shown that many compounds in DMSO are stable for extended periods when stored at low temperatures.[10] However, it is always best practice to minimize storage time and use freshly prepared solutions when possible.
Q4: What is the signaling pathway involving Mat2A?
A4: MAT2A is a key enzyme in the methionine cycle. It converts methionine and ATP into S-adenosylmethionine (SAM). SAM serves as the universal methyl donor for various methylation reactions catalyzed by methyltransferases, affecting DNA, RNA, and proteins. These methylation events play a critical role in regulating gene expression and other cellular processes.[3][4][5] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle. In the context of cancer, particularly in MTAP-deleted tumors, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, making the cells highly dependent on SAM produced by MAT2A.[3][7]
Caption: The role of Mat2A in the methionine cycle and its inhibition by this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Possible Cause: this compound, like many small molecule inhibitors, is likely lipophilic and has low aqueous solubility.[9][11] When a concentrated DMSO stock is diluted into an aqueous environment, the inhibitor can crash out of solution.[8][12]
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to the final desired concentration.[8] This reduces the localized high concentration of the compound when it first contacts the aqueous solution.
-
Gradual Addition and Mixing: Add the diluted DMSO stock to the aqueous solution slowly while vortexing or gently mixing.[9] This helps to disperse the inhibitor molecules more effectively.
-
-
Increase the Final DMSO Concentration (with caution):
-
If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[8] Most cell lines can tolerate up to 0.5% DMSO, but it's crucial to determine the tolerance of your specific cells.
-
-
Use of Pluronic F-68 or other surfactants:
-
In some cases, the addition of a small amount of a biocompatible surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Experimental Workflow for Optimizing Solubility:
Caption: A stepwise approach to troubleshooting this compound precipitation in aqueous solutions.
Issue 2: Inconsistent experimental results or loss of inhibitor activity over time.
Possible Cause: The chemical stability of this compound in your experimental solution may be compromised due to factors like pH, temperature, or exposure to light.[13] Degradation of the compound will lead to a lower effective concentration and reduced inhibitory activity.
Troubleshooting Steps:
-
Perform a Chemical Stability Assay:
-
To determine the stability of this compound under your specific experimental conditions, a chemical stability assay is recommended.[13][14] This involves incubating the compound in your experimental buffer or media for various durations and then quantifying the remaining intact compound using methods like LC-MS/MS.
-
-
Control Environmental Factors:
-
pH: Ensure the pH of your buffers and media is stable and within a range suitable for the compound.
-
Temperature: Prepare solutions fresh and keep them on ice. For longer experiments, consider the stability at the incubation temperature (e.g., 37°C).
-
Light: Protect solutions from direct light, especially if the compound has known photosensitivity.
-
Quantitative Data Summary: Hypothetical Stability of this compound
The following tables present hypothetical data to illustrate the stability of this compound under different conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental validation.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Stability of this compound (10 µM) in Solution at 37°C
| Time (hours) | % Remaining in Cell Culture Media (pH 7.4) | % Remaining in PBS (pH 7.4) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 6 | 92 | 95 |
| 24 | 75 | 85 |
| 48 | 55 | 70 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO): a. Weigh out the appropriate amount of this compound powder. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot into single-use vials and store at -80°C.
-
Working Solution (e.g., 10 µM in Cell Culture Media): a. Thaw a single aliquot of the 10 mM DMSO stock solution. b. Perform a serial dilution in 100% DMSO to create an intermediate stock (e.g., 1 mM). c. Slowly add the required volume of the intermediate DMSO stock to pre-warmed cell culture media while gently vortexing to achieve the final concentration of 10 µM. The final DMSO concentration should not exceed 0.1%.
Protocol 2: Chemical Stability Assessment using LC-MS/MS
-
Sample Preparation: a. Prepare a solution of this compound at the desired concentration in the test buffer or media (e.g., 10 µM in PBS, pH 7.4). b. Prepare a "time zero" sample by immediately quenching the reaction (e.g., by adding 3 volumes of ice-cold acetonitrile with an internal standard). c. Incubate the remaining solution at the desired temperature (e.g., 37°C). d. At various time points (e.g., 2, 6, 24, 48 hours), take an aliquot and quench it in the same manner as the "time zero" sample.
-
Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant by LC-MS/MS to quantify the peak area of the parent this compound compound relative to the internal standard.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. b. Plot the percentage remaining versus time to determine the degradation kinetics.
Caption: A general workflow for assessing the chemical stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 5. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
Technical Support Center: Mat2A-IN-15 and Related Allosteric Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mat2A-IN-15 and other allosteric inhibitors of Methionine Adenosyltransferase 2A (Mat2A). As specific experimental data for this compound is limited, this guide leverages information from the well-characterized Mat2A inhibitors, PF-9366 and AG-270, to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other allosteric Mat2A inhibitors?
This compound is an allosteric inhibitor of Mat2A. Mat2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation[1]. By binding to an allosteric site on the Mat2A enzyme, these inhibitors non-competitively block its catalytic activity, leading to a depletion of intracellular SAM levels[2][3]. This disruption of methylation processes can impair DNA and RNA synthesis, alter protein function, and ultimately inhibit the growth of cancer cells, which often have a high demand for SAM[1].
Q2: Why are Mat2A inhibitors particularly effective in MTAP-deleted cancers?
Approximately 15% of all cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene[4][5]. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. This partial inhibition makes cancer cells with MTAP deletion highly dependent on a continuous supply of SAM for PRMT5 function and survival. By inhibiting Mat2A and thus reducing SAM levels, Mat2A inhibitors create a synthetic lethal environment in MTAP-deleted cancer cells[4][6].
Q3: What is the expected downstream effect of Mat2A inhibition?
The primary downstream effect of Mat2A inhibition is the depletion of intracellular SAM. This leads to the inhibition of SAM-dependent methyltransferases, such as PRMT5. Reduced PRMT5 activity can result in perturbations in mRNA splicing, leading to DNA damage and mitotic defects[7]. In some cancer models, Mat2A inhibition has been shown to increase the stability of p53 and the expression of its target gene p21.
Q4: What are the recommended starting concentrations for a Mat2A inhibitor in cell-based assays?
While the optimal concentration for this compound must be determined empirically, data from related compounds can provide a starting point. For instance, PF-9366 has a biochemical IC50 of 420 nM and a cellular IC50 for SAM production of 1.2 µM in H520 lung carcinoma cells[8]. AG-270 is more potent, with a biochemical IC50 of 14 nM and an IC50 for SAM reduction in HCT116 MTAP-null cells of 20 nM[2]. A common starting point for a new inhibitor would be to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations.
Data Presentation: Potency of Common Mat2A Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of the well-characterized Mat2A inhibitors PF-9366 and AG-270. This data can serve as a reference for designing experiments with this compound.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| PF-9366 | Biochemical Assay | Mat2A Enzyme | 420 nM | [8] |
| PF-9366 | Cellular SAM Production | H520 Lung Carcinoma | 1.2 µM | [8][9] |
| PF-9366 | Cellular SAM Production | Huh-7 Liver Cancer | 225 nM | [10] |
| PF-9366 | Cell Proliferation | Huh-7 Liver Cancer | 10 µM | [8] |
| AG-270 | Biochemical Assay | Mat2A Enzyme | 14 nM | [2] |
| AG-270 | Cellular SAM Production | HCT116 MTAP-null | 20 nM (at 72h) | [2][11] |
Experimental Protocols
Western Blotting for Mat2A and Downstream Markers
This protocol can be used to assess the levels of Mat2A protein and downstream markers of inhibitor activity, such as histone methylation marks.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein (e.g., Mat2A, H3K4me3, H3K9me2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of your inhibitor to Mat2A in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Harvest and Lyse:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Heat Treatment:
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble Mat2A in each sample by Western blotting or other protein detection methods.
-
A positive result is indicated by a shift to a higher temperature for Mat2A to aggregate in the inhibitor-treated samples compared to the vehicle control.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of cell proliferation | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). |
| Cell line is not sensitive to Mat2A inhibition. | Confirm the MTAP status of your cell line. MTAP-deleted cells are generally more sensitive. Consider testing in a known sensitive cell line (e.g., HCT116 MTAP-null) as a positive control. | |
| Inhibitor is unstable or has poor solubility. | Prepare fresh stock solutions of the inhibitor in an appropriate solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid toxicity. Check for precipitation of the compound in the media. | |
| Inconsistent results between experiments | Variations in cell density or growth phase. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor degradation. | Store the inhibitor stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| No change in downstream markers (e.g., histone methylation) after treatment | Insufficient treatment time. | Increase the incubation time with the inhibitor. Effects on histone methylation may take longer to become apparent (e.g., 24-72 hours). |
| The antibody for the downstream marker is not working. | Validate the antibody with appropriate positive and negative controls. | |
| The specific downstream marker is not modulated by Mat2A inhibition in your cell line. | Investigate other potential downstream markers. Measuring intracellular SAM levels directly is a more direct readout of Mat2A inhibition. | |
| Cell death observed at all inhibitor concentrations | Compound toxicity. | Ensure the final DMSO concentration is not toxic to the cells. If the inhibitor itself is cytotoxic at high concentrations, focus on a lower, more specific concentration range. |
| In CETSA, no thermal shift is observed | Inhibitor does not bind to the target in intact cells. | This could be due to poor cell permeability. Consider performing the CETSA on cell lysates instead of intact cells. |
| The temperature range is not optimal. | Adjust the temperature gradient to better capture the melting curve of Mat2A in your specific cell line. |
Visualizations
Caption: Mat2A signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for characterizing Mat2A inhibitors.
Caption: A troubleshooting decision tree for unexpected experimental results.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. AG-270 | MAT2A inhibitor | CAS 2201056-66-6 | Buy AG270 from Supplier InvivoChem [invivochem.com]
- 3. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 10. tribioscience.com [tribioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
optimizing Mat2A-IN-15 concentration for IC50
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mat2A-IN-15 in their experiments. The information is designed to assist in optimizing experimental design and overcoming common hurdles in determining the IC50 value of this MAT2A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[2][3][4] SAM is the universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, histones, and other proteins, which are essential for regulating gene expression and cell proliferation.[2][5] By inhibiting MAT2A, this compound reduces the intracellular levels of SAM, thereby disrupting these vital methylation reactions and impeding cancer cell growth.[2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research. The inhibition of MAT2A is a promising therapeutic strategy for various cancers, particularly those with a high demand for methylation due to rapid cell division.[2] It is especially relevant for cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which makes them highly dependent on MAT2A for survival.[6][7]
Q3: How should I dissolve and store this compound?
A3: For in vitro assays, this compound should be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, you might prepare an initial stock of 2.56 mg/mL in DMSO.[8] It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Q4: What is a typical concentration range to use for an initial IC50 determination experiment?
A4: For an initial experiment, it is advisable to use a broad range of concentrations to identify the inhibitory range of this compound. A common starting point is a serial dilution series. For instance, you could prepare a series of concentrations such as 10 µM, 1 µM, 0.1 µM, 0.01 µM, and so on. Some studies on other MAT2A inhibitors have shown IC50 values in the nanomolar to low micromolar range.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.[10]2. Variability in drug preparation and dilution.3. Fluctuation in incubation times. | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.2. Prepare fresh drug dilutions for each experiment from a reliable stock solution. Use calibrated pipettes.3. Strictly adhere to the planned incubation periods for drug treatment. |
| No significant inhibition observed even at high concentrations. | 1. The compound may have low potency in the chosen cell line.2. The compound may have degraded.3. The assay is not sensitive enough. | 1. Verify that the cell line is appropriate for this inhibitor (e.g., MTAP-deleted).2. Use a fresh vial of the inhibitor or prepare a new stock solution.3. Consider using a more direct biochemical assay measuring SAM levels or a more sensitive cell viability assay. |
| Precipitation of the compound in the culture medium. | The concentration of the compound exceeds its solubility in the aqueous medium. | Lower the final concentration of the compound in the assay. Ensure the final DMSO concentration is kept low and consistent across all wells (typically ≤ 0.5%). |
| Inconsistent results in replicate wells. | 1. Uneven cell distribution in the plate.2. Pipetting errors during the addition of compound or reagents.3. "Edge effects" in the microplate. | 1. Ensure the cell suspension is homogenous before and during plating.2. Use a multichannel pipette for adding reagents where possible and ensure proper technique.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
Adherent cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It's common to prepare 2X working solutions.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known inhibitor of the cell line, if available).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[8]
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from an IC50 experiment for different MAT2A inhibitors.
| Compound | Cell Line | IC50 (µM) | Reference |
| PF-9366 | Huh-7 | 0.225 | [9] |
| Compound 17 | HCT116 | 0.43 | [7] |
| Compound A10 | - | 6.8 | [7] |
| Compound A11 | - | 4.6 | [7] |
| AG-270 | MTAP-null models | Varies | [11] |
Visualizations
MAT2A Signaling Pathway
Caption: The methionine cycle and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mat2A-IN-15 Resistance Mechanisms in Cancer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving the MAT2A inhibitor, Mat2A-IN-15. The content addresses common issues related to drug resistance and provides detailed experimental protocols and pathway diagrams to facilitate your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors like this compound?
A1: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2] These reactions, which include the methylation of DNA, RNA, and proteins, are essential for gene expression, cell cycle regulation, and overall cell growth.[2] In many cancers, there is an increased demand for these methylation processes to support rapid proliferation.[2] MAT2A inhibitors work by blocking the catalytic activity of MAT2A, thereby depleting the intracellular pool of SAM.[3] This reduction in SAM availability disrupts essential methylation events, leading to impaired DNA synthesis, altered protein function, and ultimately, the inhibition of cancer cell growth.[2][4]
Q2: Why are cancer cells with a deletion of the MTAP gene particularly sensitive to MAT2A inhibition?
A2: The sensitivity of MTAP-deleted cancer cells to MAT2A inhibition is a classic example of synthetic lethality. The methylthioadenosine phosphorylase (MTAP) gene is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all cancers.[4][5] MTAP is responsible for salvaging methionine from its substrate, 5'-methylthioadenosine (MTA).[3] In MTAP-deleted cells, MTA accumulates to high levels. This accumulated MTA acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[6][7] This partial inhibition makes PRMT5 activity highly dependent on the concentration of its substrate, SAM.[3] When a MAT2A inhibitor is introduced, it drastically reduces SAM levels, leading to a profound inhibition of the already-compromised PRMT5. This dual-hit on PRMT5 disrupts essential processes like mRNA splicing and DNA damage repair, causing selective cell death in MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells.[3][4]
Q3: What are the potential mechanisms of acquired resistance to MAT2A inhibitors?
A3: Cancer cells can develop resistance to this compound through several mechanisms:
-
Feedback Upregulation of MAT2A: A common response to the inhibition of MAT2A is a compensatory, feedback-driven upregulation of MAT2A protein expression.[3][8] This increase in enzyme level can overcome the inhibitory effect of the drug, restoring SAM synthesis.
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Metabolic Rewiring: Cancer cells may adapt their metabolic pathways to reduce their dependency on the methionine cycle. This could involve altering related pathways like folate metabolism or polyamine synthesis to sustain growth.[5]
-
Alterations in Downstream Effectors: Resistance can emerge through genetic or epigenetic changes in components downstream of MAT2A and PRMT5. For instance, upregulation of microtubule regulators has been linked to resistance against PRMT5 inhibition, which would also confer resistance to MAT2A inhibitors.[9]
-
Upregulation of Upstream Signaling: Activation of oncogenic pathways, such as the mTORC1-c-Myc axis, can drive the transcription of MAT2A.[10][11] Persistent activation of these pathways may contribute to elevated MAT2A levels that are more difficult to inhibit effectively.
Q4: How can I confirm that this compound is engaging its target in my experimental model?
A4: To confirm on-target activity, you should measure key biomarkers of the MAT2A-PRMT5 axis:
-
Measure Intracellular SAM Levels: Direct measurement using methods like LC-MS/MS should show a significant dose-dependent decrease in SAM concentration upon inhibitor treatment.[7]
-
Assess PRMT5 Activity: The most common method is to measure the levels of symmetric dimethyl arginine (SDMA), a post-translational modification catalyzed by PRMT5. A reduction in global SDMA levels, typically measured by Western blot, indicates successful PRMT5 inhibition and is a hallmark of MAT2A inhibitor efficacy in MTAP-deleted cells.[7]
-
Analyze Downstream Consequences: Inhibition of PRMT5 leads to characteristic mRNA splicing defects, such as an increase in "detained introns".[4][12] Furthermore, inefficient splicing of the p53-regulator MDM4 can lead to increased p53 stability.[7] These effects can be measured by RNA-sequencing and Western blotting, respectively.
Section 2: Troubleshooting Guide
Problem 1: Low or no sensitivity to this compound in my cancer cell line.
| Possible Cause | Suggested Solution |
| Cell line is MTAP-proficient (MTAP+/+). | The synthetic lethal effect of MAT2A inhibitors is most pronounced in MTAP-deleted backgrounds.[6][13] Verify the MTAP status of your cell line via Western blot or genomic analysis. Consider using an isogenic pair of MTAP+/+ and MTAP-/- cell lines (e.g., HCT116) as controls. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response experiment treating cells for 4-6 days to determine the half-maximal growth inhibitory concentration (GI50). Consult published data for typical effective concentrations of similar inhibitors.[13][14] |
| Inherent resistance. | Some MTAP-deleted cell lines may still be insensitive due to pre-existing resistance mechanisms. Analyze the baseline expression of MAT2A and key downstream pathway components. |
Problem 2: Cells develop acquired resistance after an initial response to this compound.
| Possible Cause | Suggested Solution |
| Feedback upregulation of MAT2A protein. | Generate resistant cell clones through chronic drug exposure. Compare MAT2A protein levels in resistant clones to the parental line via Western blot. This is a common resistance mechanism.[3][8] |
| Genetic or epigenetic alterations. | Perform transcriptomic (RNA-seq) and proteomic analysis on resistant clones to identify altered pathways. Look for changes in genes related to the PRMT5 pathway, DNA damage response, or cell cycle regulation.[9][12] |
| Metabolic reprogramming. | Use metabolomics to compare the metabolic profiles of resistant and parental cells, focusing on methionine, folate, and polyamine pathways.[5] |
Section 3: Quantitative Data
The potency of MAT2A inhibitors is highly dependent on the genetic context of the cancer cells, particularly the MTAP status.
Table 1: Comparative GI50/IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | GI50 / IC50 | Citation |
| AG-673 | HCT116 | Wild-Type | 2.76 µM | [13] |
| AG-673 | HCT116 | Null (-/-) | 552 nM | [13] |
| AG-512 | HCT116 | Wild-Type | 8.98 µM | [13] |
| AG-512 | HCT116 | Null (-/-) | 143 nM | [13] |
| PF-9366 | MLL-AF9 Cells | Not Specified | 7.72 µM | [14] |
| PF-9366 | MLL-AF4 Cells | Not Specified | 10.33 µM | [14] |
| PF-9366 | SEM (MLLr) | Not Specified | 3.815 µM | [14] |
| PF-9366 | THP-1 (MLLr) | Not Specified | 4.210 µM | [14] |
Section 4: Key Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine GI50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the various drug concentrations to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 4 to 6 days, as MAT2A inhibitors may take several cell cycles to exert their full antiproliferative effect.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or Cell Counting Kit-8 (CCK-8), which measures ATP levels or metabolic activity, respectively.
-
Data Analysis: Normalize the results to the vehicle-treated wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the GI50 value.[14]
Protocol 2: Western Blotting for Target Engagement and Resistance Markers
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 48-72 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-MAT2A, anti-SDMA, anti-PRMT5, anti-p53, anti-MTAP, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify changes in protein levels relative to the loading control.
Protocol 3: Generation of Drug-Resistant Cell Lines
-
Initial Treatment: Culture a sensitive parental cancer cell line in media containing this compound at a concentration equivalent to its GI50.
-
Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of this compound in a stepwise manner over several weeks to months.
-
Isolation of Clones: Once a population of cells can steadily proliferate in a high concentration of the inhibitor (e.g., 5-10x the initial GI50), isolate single-cell clones using limiting dilution or cloning cylinders.
-
Expansion and Validation: Expand the resistant clones and confirm their resistance by performing a cell proliferation assay and comparing their GI50 values to the parental cell line.
-
Characterization: Use the validated resistant clones for downstream analysis as described in the troubleshooting guide (e.g., Western blotting, RNA-seq) to investigate the mechanism of resistance.
Section 5: Signaling Pathways and Workflows
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.
Caption: Upstream regulation of MAT2A via the mTORC1/c-Myc signaling axis.
Caption: Experimental workflow for investigating acquired resistance mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.syr.edu [search.syr.edu]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Utilizing DegTag for target validation studies: Overcoming MAT2A feedback upregulation by protein degradation to target chr9p21 deleted tumors | Poster Board #432 - American Chemical Society [acs.digitellinc.com]
- 9. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 10. mTORC1-c-Myc pathway rewires methionine metabolism for HCC progression through suppressing SIRT4 mediated ADP ribosylation of MAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1-c-Myc pathway rewires methionine metabolism for HCC progression through suppressing SIRT4 mediated ADP ribosylation of MAT2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. US20180371551A1 - Mat2a inhibitors for treating mtap null cancer - Google Patents [patents.google.com]
- 14. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mat2A-IN-15 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Mat2A-IN-15 in in vivo experiments. Our goal is to help you anticipate and address potential challenges to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes the intracellular pool of SAM. This disruption of methylation processes is particularly effective in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the methyltransferase PRMT5. The combination of partial PRMT5 inhibition by MTA and the reduction of its substrate SAM by this compound creates a synthetic lethal environment in MTAP-deleted cancer cells.
Q2: What are the potential in vivo toxicities associated with this compound?
Based on preclinical and clinical data from similar Mat2A inhibitors like AG-270, researchers using this compound in vivo should monitor for the following potential toxicities:
-
Hepatotoxicity: Reversible increases in liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed.[1][2] In some cases, elevated bilirubin may also occur.
-
Hematological Toxicities: Thrombocytopenia (a decrease in platelet count) and anemia (a decrease in red blood cells) are potential side effects.[1][2]
-
General Side Effects: Fatigue and skin rash have also been reported in clinical trials of Mat2A inhibitors.[1][2]
It is important to note that another Mat2A inhibitor, SCR-7952, has been reported to have a better safety profile with less impact on metabolic enzymes and no observed elevation of bilirubin in preclinical studies.[3][4][5] This suggests that the toxicity profile can vary between different Mat2A inhibitors.
Q3: How can I minimize the in vivo toxicity of this compound?
Minimizing in vivo toxicity requires careful experimental design and monitoring. Here are some strategies:
-
Dose Escalation Studies: Begin with a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. This will help you find a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Regular Monitoring: Implement a regular monitoring schedule for animal health, including body weight, food and water intake, and general behavior. For specific toxicities, conduct regular blood draws to monitor liver enzymes (ALT, AST), bilirubin, platelet counts, and complete blood counts (CBCs).
-
Formulation Optimization: Ensure that the vehicle used for this compound formulation is well-tolerated and does not contribute to toxicity. Conduct vehicle-only control experiments.
-
Intermittent Dosing: If continuous daily dosing leads to toxicity, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) which may allow for recovery and reduce cumulative toxicity.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Increased levels of ALT and AST in serum.
-
In severe cases, elevated bilirubin.
-
Changes in animal behavior, such as lethargy or loss of appetite.
Possible Causes:
-
On-target inhibition of MAT2A in the liver.
-
Off-target effects of this compound.
-
Metabolism of the compound into a toxic intermediate.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to confirm the initial observation.
-
Dose Reduction: Reduce the dose of this compound. If the liver enzyme levels return to baseline, the toxicity is likely dose-dependent.
-
Histopathological Analysis: At the end of the study, or if severe toxicity is observed, perform a histopathological examination of the liver tissue to assess for any cellular damage.
-
Consider a Different Dosing Schedule: Switch to an intermittent dosing regimen to allow for hepatic recovery.
-
Investigate Potential Drug-Drug Interactions: If this compound is being used in combination with other agents, consider the possibility of drug-drug interactions that could exacerbate liver toxicity.
Issue 2: Thrombocytopenia and Anemia
Symptoms:
-
Low platelet count (thrombocytopenia) in the blood.
-
Low red blood cell count or hemoglobin levels (anemia) in the blood.
-
Potential for increased bleeding or pale appearance of the animals.
Possible Causes:
-
Inhibition of MAT2A may affect hematopoietic stem and progenitor cells.
-
Off-target effects on pathways involved in hematopoiesis.
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Regularly monitor CBCs to track platelet and red blood cell counts.
-
Dose Adjustment: Similar to hepatotoxicity, a dose reduction may alleviate hematological toxicities.
-
Supportive Care: In cases of severe anemia, supportive care measures may be necessary, although this is less common in a preclinical setting.
-
Evaluate the Time Course: Determine if the cytopenias are acute and transient or if they worsen with continued dosing. This will inform decisions on dose and schedule adjustments.
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Assess Bone Marrow: In-depth mechanistic studies could involve examining the bone marrow to understand the impact on hematopoiesis.
Data Presentation
Table 1: Summary of Potential In Vivo Toxicities of Mat2A Inhibitors
| Toxicity | Organ System | Key Monitoring Parameters | Reported with AG-270 | Reported with SCR-7952 |
| Hepatotoxicity | Liver | ALT, AST, Bilirubin | Yes[1][2] | No elevation of bilirubin reported[3][4][5] |
| Thrombocytopenia | Hematological | Platelet Count | Yes[1][2] | Not explicitly reported |
| Anemia | Hematological | Hemoglobin, Hematocrit | Yes[1] | Not explicitly reported |
| Fatigue | Systemic | Animal behavior, activity levels | Yes[1] | Not explicitly reported |
| Skin Rash | Dermatological | Visual inspection of the skin | Yes[2] | Not explicitly reported |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study of this compound in a Xenograft Model
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Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) bearing subcutaneous xenografts of an MTAP-deleted human cancer cell line (e.g., HCT-116 MTAP-/-).
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Tumor Implantation: Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomization and Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
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Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
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Group 2: this compound at dose level 1 (e.g., 10 mg/kg).
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Group 3: this compound at dose level 2 (e.g., 30 mg/kg).
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Group 4: this compound at dose level 3 (e.g., 100 mg/kg).
-
-
Drug Administration: Administer this compound or vehicle orally once daily (or as determined by pharmacokinetic studies).
-
Monitoring:
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Measure tumor volume with calipers twice weekly.
-
Record body weight twice weekly.
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Perform clinical observations daily for signs of toxicity.
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Collect blood samples (e.g., via tail vein) at baseline and at specified time points (e.g., weekly) for CBC and serum chemistry (liver function tests).
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors and organs (liver, spleen, etc.) for further analysis (e.g., pharmacodynamics, histopathology).
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Data Analysis: Analyze tumor growth inhibition, changes in body weight, and hematological and biochemical parameters.
Mandatory Visualization
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacr.org [aacr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
MAT2A Inhibition Assays: Technical Support Center
Welcome to the technical support center for MAT2A (Methionine Adenosyltransferase 2A) inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during MAT2A inhibition assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the background signal in my colorimetric assay unusually high?
Possible Causes:
-
Inorganic Phosphate Contamination: The most common cause of high background in colorimetric assays that detect phosphate is contamination from buffers, reagents, or glassware.[1][2]
-
Compound Interference: The test compound itself may absorb light at the detection wavelength (around 630 nm).[1][2]
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Reagent Instability: Improper storage or repeated freeze-thaw cycles of reagents can lead to their degradation and contribute to high background.[1]
Solutions:
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Use Phosphate-Free Materials: Ensure all buffers (especially for inhibitor dilution), water, and labware are free of inorganic phosphate. Do not use phosphate-based buffers to dilute inhibitors.[3]
-
Run Proper Controls:
-
Blank Control: Contains all reaction components except the MAT2A enzyme. This helps to subtract the background absorbance from reagents.[2]
-
Compound-Only Control: Incubate the test compound with the assay buffer and detection reagent (without the enzyme) to check for direct interference with the reading.[1][2]
-
-
Proper Reagent Handling: Aliquot reagents into single-use volumes upon receipt to avoid repeated freeze-thaw cycles.[1][3]
Q2: My known inhibitor is showing weak or no activity.
Possible Causes:
-
Incorrect DMSO Concentration: The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit enzyme activity.[1][2]
-
Degraded Enzyme or Substrates: The MAT2A enzyme, ATP, or L-Methionine may have lost activity due to improper storage or handling.
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Incorrect Assay Conditions: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can affect enzyme activity.
Solutions:
-
Control DMSO Concentration: Prepare inhibitor dilutions carefully to ensure the final DMSO concentration in the reaction well remains at or below 1%.[2]
-
Verify Reagent Integrity:
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Use a fresh aliquot of the enzyme and substrates.
-
Always thaw temperature-sensitive reagents like the enzyme, ATP, and L-Methionine on ice.[3]
-
-
Run a Positive Control: Include a known MAT2A inhibitor (e.g., FIDAS-5) as a positive control in your experiment to validate that the assay is performing as expected.[2]
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Adhere to Protocol: Double-check all steps of the assay protocol, including incubation times and temperatures, to ensure they are followed precisely.[3]
Q3: The results from my cellular assay do not correlate with my biochemical assay results.
Possible Causes:
-
Cellular Permeability and Efflux: The test compound may have poor cell permeability or be actively transported out of the cells by efflux pumps.
-
Compound Metabolism: The compound may be metabolized into an inactive form within the cells.
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Upregulation of MAT2A: Treatment with a MAT2A inhibitor can sometimes lead to an upregulation of MAT2A transcript and protein levels, which can reduce the compound's cellular potency.[4]
-
Off-Target Effects: The compound might have off-target effects in a cellular context that are not present in a purified biochemical assay.
Solutions:
-
Assess Cellular Uptake: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of your compound.
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Time-Course and Dose-Response Studies: Perform experiments over different time courses and with a wider range of compound concentrations to understand the cellular dynamics.
-
Monitor MAT2A Expression: Use techniques like Western blotting or qPCR to check if your compound induces the expression of MAT2A in the cell line being used.
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Measure Downstream Markers: Instead of relying solely on cell proliferation, measure downstream pharmacodynamic markers of MAT2A inhibition, such as intracellular S-adenosylmethionine (SAM) levels or the reduction of symmetric dimethyl arginine (SDMA) on proteins, which is a marker of PRMT5 activity.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a typical MAT2A colorimetric inhibition assay?
A common MAT2A colorimetric assay is based on the quantification of inorganic phosphate (Pi), one of the products of the enzymatic reaction. MAT2A catalyzes the reaction between L-Methionine and ATP to form S-adenosylmethionine (SAM), pyrophosphate (PPi), and Pi.[7] The amount of Pi produced is directly proportional to the MAT2A enzyme activity. A colorimetric detection reagent is added that reacts with the free phosphate to produce a colored complex, which can be measured by absorbance at a specific wavelength (typically around 630 nm).[2][3] An effective MAT2A inhibitor will reduce the amount of Pi generated, resulting in a lower absorbance reading.
Q2: What is the "synthetic lethal" relationship between MAT2A and MTAP, and why is it important for drug development?
Synthetic lethality occurs when the combination of two genetic alterations (e.g., mutations or deletions) leads to cell death, while a single alteration does not.[4] Approximately 15% of cancers have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][8] This deletion leads to the accumulation of a metabolite called methylthioadenosine (MTA), which partially inhibits another enzyme called PRMT5.[4][9] This partial inhibition makes these cancer cells highly dependent on MAT2A to produce SAM, the essential substrate for PRMT5.[4][9] Therefore, inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant drop in SAM levels, further suppressing PRMT5 activity and causing selective cell death, while normal cells with functional MTAP are largely unaffected.[4][9][10] This provides a therapeutic window for treating MTAP-deleted cancers.
Q3: What are the key substrates and their typical concentrations in a MAT2A biochemical assay?
The key substrates for MAT2A are L-Methionine and ATP .[3] While optimal concentrations can vary, a common starting point for inhibitor screening assays is to use concentrations around the Michaelis constant (Km) of the enzyme for these substrates. For example, some protocols suggest using final concentrations of 100 µM for both ATP and L-Methionine.[4] It is important to refer to the specific assay protocol for the recommended concentrations.
Q4: How does MAT2B affect MAT2A activity?
MAT2B is a regulatory subunit of MAT2A.[7] While it doesn't directly catalyze the reaction, it can stabilize MAT2A activity but does not appear to regulate it by activation or inhibition in steady-state kinetics.[7] Some inhibitors have been shown to bind to the same site as MAT2B.[7]
Data Presentation
Table 1: Typical Reagent Concentrations and Conditions for MAT2A Biochemical Assays
| Parameter | Typical Value/Range | Notes |
| MAT2A Enzyme | 20 - 60 ng/µL | Final concentration can be lot-specific and should be optimized for a robust assay window. |
| ATP | 50 - 100 µM | Should be kept on ice and used from fresh aliquots.[3][4][7] |
| L-Methionine | 5 - 100 µM | Should be kept on ice and used from fresh aliquots.[3][4][7] |
| Final DMSO | ≤ 1% | Higher concentrations can inhibit enzyme activity.[1][2] |
| Enzyme-Inhibitor Pre-incubation | 30 minutes at Room Temp. | Allows for inhibitor binding to the enzyme before the reaction starts.[2][4] |
| Enzymatic Reaction Time | 30 - 60 minutes at Room Temp. | Should be within the linear range of the reaction.[3][4] |
| Detection Incubation | 15 minutes at Room Temp. | Allows for color development. The plate should be protected from light.[2][3] |
| Detection Wavelength | ~630 nm | For colorimetric assays detecting phosphate.[2][3] |
Experimental Protocols & Visualizations
Protocol: Standard MAT2A Colorimetric Inhibition Assay
This protocol is a generalized example based on commercially available kits.[2][3]
-
Prepare Reagents: Thaw all reagents (5x Assay Buffer, ATP, L-Methionine, MAT2A enzyme) on ice. Prepare 1x Assay Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare Inhibitor Plate: Serially dilute the test compounds in a suitable solvent (e.g., 100% DMSO) and then further dilute in 1x Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.
-
Set Up Reaction Plate: Add the diluted test compounds, positive control inhibitor, and vehicle control to the wells of a 384-well or 96-well plate.
-
Add Enzyme: Dilute the MAT2A enzyme to the desired concentration in 1x Assay Buffer and add it to all wells except the "Blank" controls. Add 1x Assay Buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Start Reaction: Prepare a master mix of the substrates (ATP and L-Methionine) in 1x Assay Buffer. Add this master mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Stop and Detect: Add the Colorimetric Detection Reagent to all wells to stop the reaction. This reagent will react with the free phosphate produced.
-
Final Incubation: Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.
-
Read Plate: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Diagrams
Caption: MAT2A synthetic lethality in MTAP-deleted cancers.
Caption: General workflow for a MAT2A biochemical inhibition assay.
Caption: Decision tree for troubleshooting common MAT2A assay issues.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mat2A-IN-15 Technical Support Center: Enhancing Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with the MAT2A inhibitor, Mat2A-IN-15, particularly concerning its oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a critical issue?
This compound is a potent and selective small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in the methionine cycle. Like many kinase inhibitors and other small molecules in drug discovery, this compound is a lipophilic compound with low aqueous solubility. This characteristic is a primary cause of poor oral bioavailability, which can lead to insufficient drug exposure in preclinical in vivo models, resulting in a lack of efficacy and complicating the interpretation of pharmacology and toxicology studies.[1][2] Enhancing bioavailability is crucial to ensure that adequate concentrations of the drug reach the target tissue to exert its therapeutic effect.[3]
Q2: What is the mechanism of action for MAT2A inhibitors in cancer?
MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions that are critical for gene expression and cell proliferation.[4] In cancers with a homozygous deletion of the MTAP gene (found in ~15% of all cancers), cancer cells accumulate the metabolite methylthioadenosine (MTA).[5][6] MTA partially inhibits the enzyme PRMT5, making these cancer cells highly dependent on the MAT2A-SAM axis for survival.[4][7] By inhibiting MAT2A, this compound depletes the intracellular SAM pool, which further suppresses PRMT5 activity. This synthetic lethal interaction leads to disruptions in mRNA splicing, DNA damage, and ultimately, selective killing of MTAP-deleted cancer cells.[5][6]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.syr.edu [search.syr.edu]
- 7. aacrjournals.org [aacrjournals.org]
dealing with Mat2A-IN-15 precipitation in media
Welcome to the technical support center for Mat2A-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions involving DNA, RNA, and proteins. By inhibiting MAT2A, this compound disrupts these methylation processes, which can impact gene expression and cell proliferation. The Methionine-MAT2A-SAM axis is a key pathway in cancer metabolism, and its inhibition is a promising therapeutic strategy, particularly in cancers with MTAP deletion.[1][2]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of small molecule inhibitors like this compound upon addition to aqueous solutions like cell culture media is a common issue. This typically occurs because the compound is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO), but has poor aqueous solubility. When the DMSO stock solution is diluted into the media, the concentration of the organic solvent drops dramatically, and the compound may crash out of solution if its concentration exceeds its aqueous solubility limit.[3]
Q3: What is the recommended solvent for dissolving this compound?
This compound, like many small molecule inhibitors, is typically dissolved in high-quality, anhydrous DMSO to create a concentrated stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[4][5] Many cell lines can tolerate up to 0.5% DMSO, but it is best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Initial Assessment
-
Observe the Precipitation: Note when the precipitation occurs. Does it happen immediately upon addition to the media, or over time? Is the precipitate crystalline or amorphous? This information can help diagnose the problem.
-
Check Your Stock Solution: Ensure your this compound is fully dissolved in the DMSO stock solution. If you observe any crystals or cloudiness in your stock, it may be too concentrated or may have been stored improperly.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Preventative Measures & Solutions
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution | Final concentration of this compound exceeds its aqueous solubility. | Prepare a higher concentration stock solution in DMSO (e.g., 10 mM or higher) and use a smaller volume to achieve the desired final concentration. This keeps the final DMSO concentration low while minimizing the volume of organic solvent added. |
| Improper mixing during dilution. | Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. Avoid adding the stock solution directly to the cell monolayer. | |
| Cloudy media after adding inhibitor | The final DMSO concentration is too high, affecting the solubility of media components. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%.[4][5] Calculate the required volume of your stock solution carefully to not exceed this limit. |
| Precipitate forms over time | Instability of this compound in aqueous solution at 37°C. | Prepare fresh working solutions of this compound in media for each experiment. Avoid storing the diluted compound in media for extended periods. |
| Inconsistent results | Incomplete dissolution of the stock solution. | Before each use, visually inspect the stock solution for any precipitate. If necessary, gently warm the stock solution at 37°C for 5-10 minutes and vortex to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming at 37°C for 5-10 minutes can aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: this compound stock solution, pre-warmed complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to mix the solution for a few seconds to ensure even distribution.
-
Visually inspect the final working solution for any signs of precipitation.
-
Add the final working solution to your cell culture plates.
-
Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and its impact on cellular methylation, which is the target of this compound.
Caption: The Methionine Cycle and the inhibitory action of this compound.
Disclaimer: The information provided in this technical support center is for research purposes only. Specific experimental conditions may need to be optimized for your particular application.
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining Mat2A-IN-15 Treatment Schedules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MAT2A inhibitor, Mat2A-IN-15.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Question | Potential Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays. | 1. Cell passage number and health: High passage numbers can lead to genetic drift and altered drug sensitivity. Unhealthy cells will respond inconsistently.[1] 2. Inconsistent cell seeding density: Variations in the number of cells seeded will affect the final readout. 3. This compound solubility issues: The compound may precipitate in the culture medium, leading to inaccurate concentrations. 4. Assay incubation time: The effect of this compound is cytostatic and may require longer incubation times to observe a significant effect on cell viability. | 1. Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before seeding. 2. Optimize and strictly control the cell seeding density for each cell line. 3. Prepare fresh stock solutions in DMSO and ensure complete dissolution before diluting in culture medium. Visually inspect for precipitation. 4. Optimize the incubation time (e.g., 72, 96, or 120 hours) to capture the full effect of the inhibitor. |
| High background in cell viability assays. | 1. Reagent contamination: Bacterial or fungal contamination of reagents or cells. 2. Assay chemistry interference: The chemical properties of this compound may interfere with the assay readout (e.g., absorbance or fluorescence). 3. Sub-optimal washing steps: Inadequate washing can leave residual reagents that contribute to background signal. | 1. Maintain sterile technique and regularly test for mycoplasma contamination. 2. Run a control with this compound in cell-free media to check for direct interference with the assay reagents. 3. Ensure thorough but gentle washing steps as per the assay protocol. |
| No significant decrease in S-adenosylmethionine (SAM) levels after treatment. | 1. Insufficient drug concentration or incubation time: The concentration of this compound may be too low or the treatment duration too short to effect a measurable change in SAM levels. 2. Rapid SAM regeneration: Cells may have compensatory mechanisms to rapidly replenish SAM pools. 3. Issues with SAM detection assay: The assay may not be sensitive enough, or there may be technical errors in the procedure. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for SAM depletion. 2. Consider the metabolic state of your cells; rapidly proliferating cells may have higher SAM turnover. 3. Use a validated and sensitive SAM detection kit (e.g., ELISA or LC-MS/MS-based methods) and include appropriate positive and negative controls. |
| Variability in symmetric dimethylarginine (SDMA) levels. | 1. Biological variability: SDMA levels can be influenced by factors other than PRMT5 activity. 2. Inconsistent sample handling: Degradation of proteins or modifications during sample preparation. 3. Assay performance: Issues with the ELISA kit or mass spectrometry method. | 1. Ensure consistent cell culture conditions and harvest cells at the same confluency. 2. Process all samples consistently and include protease and phosphatase inhibitors in lysis buffers. 3. Follow the manufacturer's protocol for ELISA kits precisely. For mass spectrometry, ensure proper instrument calibration and use of internal standards. |
| Unexpected cell cycle arrest profile. | 1. Cell line-specific effects: The impact of MAT2A inhibition on the cell cycle can vary between different cancer cell lines.[2] 2. Off-target effects: At high concentrations, this compound may have off-target effects that influence the cell cycle. 3. Incorrect staining or analysis: Issues with the propidium iodide staining protocol or flow cytometry gating. | 1. Characterize the cell cycle effects of this compound in each cell line of interest. 2. Perform experiments at the lowest effective concentration to minimize off-target effects. 3. Optimize the ethanol fixation and propidium iodide staining protocol. Ensure proper gating to exclude doublets and debris during flow cytometry analysis.[3] |
| Inconsistent tumor growth inhibition in xenograft models. | 1. Variability in tumor implantation and size: Inconsistent initial tumor volume will lead to variable growth rates. 2. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Sub-optimal dosing schedule or route of administration may lead to insufficient drug exposure in the tumor. 3. Animal health: Underlying health issues in the animals can affect tumor growth and response to treatment. | 1. Standardize the tumor cell implantation technique and randomize animals into treatment groups based on initial tumor volume. 2. Conduct PK/PD studies to determine the optimal dosing regimen that maintains a therapeutic concentration of this compound in the tumor. 3. Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of methionine adenosyltransferase 2A (MAT2A), a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the primary methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for cell growth and proliferation.[4] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM.
2. Why is this compound particularly effective in MTAP-deleted cancers?
Approximately 15% of all cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] The loss of MTAP leads to the accumulation of 5'-methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity. By further reducing SAM levels, this compound creates a synthetic lethal environment in MTAP-deleted cancer cells, leading to their selective inhibition.
3. What are the expected downstream effects of this compound treatment?
The primary downstream effect of this compound is the reduction of intracellular SAM levels. This leads to the inhibition of PRMT5 activity, which can be monitored by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation. Inhibition of PRMT5 can lead to defects in RNA splicing, DNA damage, and ultimately, cell cycle arrest and inhibition of cell proliferation.[6] In some cell lines, an increase in the expression of p53 and its target gene p21 has been observed.
4. What are potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could include:
-
Upregulation of MAT2A: Cells may compensate for the inhibition by increasing the expression of the MAT2A protein.
-
Alterations in methionine metabolism: Changes in other pathways involved in methionine metabolism could provide an alternative source of SAM or bypass the need for high levels of SAM.
-
Mutations in MAT2A: A mutation in the this compound binding site could prevent the inhibitor from binding to the enzyme.
5. What are promising combination strategies for this compound?
Preclinical studies have shown that MAT2A inhibitors have synergistic effects when combined with other anti-cancer agents, including:
-
Taxanes (e.g., paclitaxel, docetaxel): MAT2A inhibition can lead to defects in mitosis, sensitizing cancer cells to the anti-mitotic effects of taxanes.
-
PRMT5 inhibitors: A dual-inhibition strategy targeting both MAT2A and PRMT5 could lead to a more profound and sustained anti-tumor response in MTAP-deleted cancers.
-
DNA damaging agents: By impairing DNA damage response pathways, MAT2A inhibitors may enhance the efficacy of DNA damaging agents.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected MAT2A Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference |
| PF-9366 | MAT2A | 420 nM | MLLr leukemia cells | ~10 µM | [2] |
| AGI-24512 | MAT2A | 8 nM | - | - | [7] |
Table 2: Clinical Trial Data for MAT2A Inhibitors
| Compound | Phase | Cancer Type | Key Findings | Reference |
| AG-270 | Phase 1 | Advanced solid tumors or lymphomas with MTAP deletion | Manageable safety profile. Showed preliminary evidence of clinical activity. | - |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol describes a method for determining cell viability after treatment with this compound using a resazurin-based assay.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection (Ex/Em = ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired period (e.g., 72, 96, or 120 hours).
-
-
Resazurin Staining:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Quantification of SAM and SDMA
Quantification of SAM and SDMA is typically performed using commercial ELISA kits or by LC-MS/MS. Below is a general workflow.
Materials:
-
Treated and untreated cell pellets or tissue samples
-
Lysis buffer
-
Commercial SAM and SDMA ELISA kits or access to an LC-MS/MS facility
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
Lyse the samples in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
ELISA (if using a kit):
-
Follow the manufacturer's protocol for the specific SAM or SDMA ELISA kit. This typically involves adding the sample to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of SAM or SDMA based on a standard curve.
-
-
LC-MS/MS:
-
Prepare samples for mass spectrometry analysis according to the facility's specific protocols. This may involve protein precipitation, derivatization, and solid-phase extraction.
-
Analyze the samples by LC-MS/MS.
-
Quantify SAM and SDMA levels based on the peak areas relative to internal standards.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.[8][9]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.
-
Analyze the DNA content of the single-cell population using a histogram of PI fluorescence.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Visualizations
Caption: MAT2A signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting common experimental problems.
References
- 1. youtube.com [youtube.com]
- 2. This compound | Methionine Adenosyltransferase (MAT) 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various MAT2A (Methionine Adenosyltransferase 2A) inhibitors, with a focus on their performance in preclinical studies. The information presented is intended to assist researchers in selecting the appropriate tool compounds for their studies in the context of oncology, particularly for cancers with MTAP (methylthioadenosine phosphorylase) deletion. While this guide aims to be comprehensive, it is important to note that publicly available performance data for Mat2A-IN-15 could not be identified at the time of writing. The comparison, therefore, focuses on other well-characterized MAT2A inhibitors.
Introduction to MAT2A Inhibition
MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with a homozygous deletion of the MTAP gene, which occurs in approximately 15% of all human cancers, cells accumulate methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This makes these cancer cells highly dependent on MAT2A to maintain sufficient SAM levels for PRMT5 activity and survival. Inhibition of MAT2A in MTAP-deleted cancers leads to a synthetic lethal phenotype, making it a promising therapeutic strategy.[2][3]
Performance Comparison of MAT2A Inhibitors
The following tables summarize the quantitative data for several MAT2A inhibitors based on biochemical and cellular assays.
Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| SCR-7952 | MAT2A | 18.7 | Enzymatic Assay | [2] |
| AG-270 | MAT2A | 14 | Enzymatic Assay | [4][5] |
| PF-9366 | MAT2A | 420 | Enzymatic Assay | [6][7][8] |
| IDE397 | MAT2A | 7 | Biochemical Assay | [9] |
| Compound 17 | MAT2A | 430 | Enzymatic Assay | [1][2] |
Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| SCR-7952 | HCT116 MTAP-/- | Cell Proliferation | 53 | [10] |
| AG-270 | HCT116 MTAP-null | SAM Reduction | 20 | [4][5] |
| HCT116 MTAP-/- | Cell Proliferation | 300 | [10] | |
| PF-9366 | H520 | SAM Production | 1200 | [6] |
| Huh-7 | SAM Production | 255 | [6] | |
| Huh-7 | Cell Proliferation | 10000 | [11] | |
| IDE397 | KP4 (MTAP-dependent) | Cell Proliferation (EC50) | 15 | [9] |
| Compound 17 | HCT116 MTAP−/− | Cell Proliferation | 1400 | [1][2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MAT2A signaling pathway and a general workflow for evaluating MAT2A inhibitors.
MAT2A Signaling Pathway in MTAP-Deleted Cancer
Caption: MAT2A signaling in MTAP-deleted cancer and the mechanism of MAT2A inhibitors.
General Workflow for MAT2A Inhibitor Evaluation
Caption: A general experimental workflow for the preclinical evaluation of MAT2A inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate MAT2A inhibitors.
MAT2A Biochemical Assay (ADP-Glo™ Kinase Assay)
This assay quantifies MAT2A activity by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare the kinase reaction mixture by combining assay buffer, ATP, and L-Methionine at desired concentrations.
-
Add 2.5 µL of the test inhibitor at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the MAT2A enzyme solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.[9][12][13]
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of MAT2A inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and wild-type)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][6]
Western Blot for Downstream Target Modulation
This technique is used to assess the effect of MAT2A inhibitors on the levels of downstream biomarkers such as symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitor or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[14][15][16]
Conclusion
The development of potent and selective MAT2A inhibitors represents a promising therapeutic avenue for the treatment of MTAP-deleted cancers. This guide provides a comparative overview of several key inhibitors and standardized protocols for their evaluation. While direct comparative data for this compound is currently unavailable in the public domain, the information presented for other inhibitors such as SCR-7952, AG-270, and IDE397 offers valuable insights for researchers in this field. As more data becomes available, this guide will be updated to provide the most current and comprehensive information to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A | Insilico Medicine [insilico.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Methionine Adenosyltransferase (MAT) 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. ulab360.com [ulab360.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating MAT2A Inhibition: A Comparative Guide to Mat2A-IN-15 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Methionine Adenosyltransferase 2A (MAT2A): pharmacological inhibition with molecules like Mat2A-IN-15 and genetic knockdown using techniques such as siRNA and shRNA. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to assist researchers in selecting and applying the most appropriate technique to validate the on-target effects of MAT2A inhibition in their experimental systems.
The Central Role of MAT2A in Cellular Metabolism
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2] These reactions are fundamental to numerous biological processes, including epigenetic regulation of gene expression, protein function, and the metabolism of various biomolecules. In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers.[3]
The inhibition of MAT2A, either pharmacologically or genetically, leads to a depletion of cellular SAM levels. This has profound consequences for cancer cells, especially those with MTAP deletion. The accumulation of methylthioadenosine (MTA) in these cells partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). A reduction in SAM levels through MAT2A inhibition further curtails PRMT5 activity, creating a synthetic lethal effect that selectively targets cancer cells.[3] The downstream consequences include perturbations in mRNA splicing, induction of DNA damage, and ultimately, the inhibition of cancer cell growth and proliferation.[3][4]
Below is a diagram illustrating the MAT2A signaling pathway and the points of intervention for inhibitors and genetic knockdown.
Comparative Analysis: this compound vs. Genetic Knockdown
Validating the effects of a small molecule inhibitor with a genetic method is a crucial step in drug development to ensure that the observed phenotype is a direct result of on-target activity. Below, we compare the key characteristics and experimental outcomes of using a MAT2A inhibitor versus siRNA/shRNA-mediated knockdown.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Directly binds to and inhibits the enzymatic activity of the MAT2A protein. | Degrades MAT2A mRNA, leading to reduced protein expression. |
| Speed of Onset | Rapid, often within minutes to hours of administration. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and dependent on the compound's half-life and dosing schedule. | Can be transient (siRNA) or stable (shRNA), allowing for long-term studies. |
| Specificity | Potential for off-target effects on other proteins. | Can have off-target effects due to unintended mRNA binding. |
| Dose-Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be modulated by siRNA/shRNA concentration, but achieving partial knockdown can be challenging. |
| Reversibility | Reversible upon withdrawal of the compound. | Generally irreversible for the duration of the experiment (siRNA) or permanently in stable cell lines (shRNA). |
| Therapeutic Relevance | Directly mimics the action of a potential therapeutic agent. | Provides a clean genetic model for target validation. |
Quantitative Data Comparison
The following tables summarize experimental data comparing the effects of MAT2A inhibition and genetic knockdown on various cellular parameters.
Table 1: Effect on SAM Levels and Cell Viability
| Treatment | Cell Line | Parameter | Result | Reference |
| Mat2A siRNA | C2C12 Myoblasts | SAM Levels | Significantly decreased | [1] |
| Mat2A siRNA | C2C12 Myoblasts | Cell Viability (MTT assay) | Decreased by 37.7-47.7% | [1] |
| Mat2A siRNA | Hepatoma cells (Bel-7402, HepG2, Hep3B) | Cell Growth | Inhibited | [4] |
| AG-270 (MAT2A Inhibitor) | MTAP-deleted cancer cells | Cell Proliferation | Antiproliferative activity | [3] |
| IDE397 (MAT2A Inhibitor) | HCT116 MTAP-/- | Cell Proliferation | Selective inhibition | [5] |
| shRNA MAT2A | VCaP (prostate cancer) | Tumor Sphere Formation | Reduced ability | [6] |
Table 2: Downstream Effects on Gene and Protein Expression
| Treatment | Cell Line | Parameter | Result | Reference |
| Mat2A siRNA | C2C12 Myoblasts | p53 Protein Levels | Upregulated | [1] |
| Mat2A siRNA | C2C12 Myoblasts | Fas mRNA and Protein Levels | Increased | [1] |
| AG-270 (MAT2A Inhibitor) | HCT116 MTAP-/- | PRMT5 Activity | Reduced | [3] |
| AG-270 (MAT2A Inhibitor) | HCT116 MTAP-/- | mRNA Splicing | Perturbations observed | [3] |
| shRNA MAT2A | VCaP (prostate cancer) | ERG and EZH2 Protein Levels | Decreased | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for MAT2A inhibition and genetic knockdown experiments.
Protocol 1: Pharmacological Inhibition of MAT2A with this compound
This protocol describes a general procedure for treating cultured cells with a MAT2A inhibitor to assess its effect on cell viability.
Materials:
-
This compound (or a similar inhibitor like AG-270, IDE397)
-
Appropriate cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate the IC50 value.
Protocol 2: Genetic Knockdown of MAT2A using siRNA
This protocol provides a general method for transiently knocking down MAT2A expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
MAT2A-targeting siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Appropriate cancer cell line
-
6-well cell culture plates
-
Reagents for downstream analysis (e.g., qPCR, Western blotting)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate in complete culture medium so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the MAT2A siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time will depend on the cell type and the specific experimental endpoint.
-
Validation of Knockdown: Harvest the cells and validate the knockdown of MAT2A expression at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Phenotypic Analysis: Perform downstream functional assays, such as cell proliferation, apoptosis, or analysis of target gene expression.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for validating the effects of a MAT2A inhibitor with genetic knockdown.
Conclusion
Both pharmacological inhibition and genetic knockdown are powerful tools for elucidating the biological functions of MAT2A and for validating the on-target effects of novel inhibitors like this compound. While small molecule inhibitors offer the advantages of rapid action and therapeutic relevance, genetic knockdown provides a highly specific method for target validation. A comprehensive approach that utilizes both methodologies, as outlined in this guide, will yield the most robust and reliable data, thereby accelerating the development of novel cancer therapies targeting the MAT2A pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing MAT2A gene by RNA interference inhibited cell growth and induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mat2A-IN-15 specificity compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of Mat2A (Methionine Adenosyltransferase 2A) inhibitors, with a focus on the first-in-class inhibitor AG-270, against other kinase inhibitors. The information is presented to aid in the evaluation and selection of appropriate chemical tools for research and drug development.
Introduction to Mat2A and its Inhibition
Methionine Adenosyltransferase 2A (Mat2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] In recent years, Mat2A has emerged as a promising therapeutic target, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] This genetic alteration, present in approximately 15% of all human cancers, creates a specific vulnerability, making cancer cells highly dependent on Mat2A activity for survival.[2][3]
Inhibitors of Mat2A aim to disrupt these essential metabolic processes within cancer cells.[1] AG-270 is a first-in-class, orally bioavailable, allosteric inhibitor of Mat2A with an IC50 of 14 nM.[1][4][5] It acts by binding to a site distinct from the substrate binding pocket, a non-competitive mechanism that prevents the release of the product, SAM.[4][6] Another notable Mat2A inhibitor, IDE397, also functions as a potent, selective, allosteric inhibitor and has shown clinical activity in patients with MTAP-deleted tumors.[7][8][9] The specificity of these inhibitors is a crucial aspect of their therapeutic potential, minimizing off-target effects and associated toxicities.[1]
Comparative Kinase Selectivity
To provide a clear comparison of inhibitor specificity, the following table summarizes the inhibitory activity of the Mat2A inhibitor AG-270 against a panel of kinases, alongside data for other representative kinase inhibitors with varying selectivity profiles.
| Kinase Target | AG-270 (% Inhibition @ 1 µM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| Mat2A | >95% | - | - |
| ABL1 | <10% | 6.4 | 0.6 |
| AKT1 | <10% | 15 | >10,000 |
| AURKA | <10% | 16 | 39 |
| CDK2 | <10% | 3 | 1,200 |
| EGFR | <10% | 90 | 30 |
| FLT3 | <10% | 13 | 1 |
| MAPK1 (ERK2) | <10% | >10,000 | >10,000 |
| MET | <10% | 11 | 24 |
| SRC | <10% | 6 | 0.8 |
| VEGFR2 | <10% | 7 | 10 |
Note: Data for AG-270 is presented as percentage inhibition at a concentration of 1 µM, as specific IC50 values against a broad kinase panel are not publicly available. Data for Staurosporine and Dasatinib are presented as IC50 values to illustrate their known broad-spectrum and multi-kinase inhibitory activities, respectively.
Experimental Protocols
The determination of kinase inhibitor specificity is paramount for both preclinical and clinical development.[10] Various high-throughput screening methods are employed to assess the interaction of a compound with a wide array of kinases, often referred to as the kinome.[11][12]
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14] This universal assay is suitable for a broad range of kinases and can be performed in a high-throughput format.[13]
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (e.g., Mat2A inhibitor) are incubated together in a multi-well plate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.[14][15]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP.[14][15][16]
-
Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus indicative of the kinase activity.[14][15]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
KINOMEscan® Profiling Platform
The KINOMEscan® platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[12][17] This method does not measure enzymatic activity directly but rather the ability of a compound to displace a known ligand from the kinase's active site.[17]
Workflow:
-
Components: The assay utilizes three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound.[17]
-
Competition: The test compound is incubated with the tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[17]
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[17] Dissociation constants (Kd) can be determined by measuring the amount of captured kinase as a function of the test compound concentration.[17]
Caption: KINOMEscan® Experimental Workflow.
Signaling Pathway Context
Mat2A inhibitors exert their effect by depleting the intracellular pool of SAM. This has a profound impact on cellular methylation events, which are critical for various signaling pathways. In MTAP-deleted cancers, the accumulation of MTA already partially inhibits PRMT5, an enzyme that uses SAM to methylate various proteins involved in RNA splicing and DNA damage response.[18] Further reduction of SAM levels by a Mat2A inhibitor leads to a significant decrease in PRMT5 activity, resulting in splicing deregulation, DNA damage, and ultimately, cell death.[2][18][19]
Caption: Mechanism of Mat2A Inhibition in MTAP-Deleted Cancers.
Conclusion
The available data indicates that Mat2A inhibitors such as AG-270 exhibit a high degree of selectivity for their intended target, with minimal off-target activity against a broad range of kinases. This specificity is a key advantage, potentially leading to a more favorable safety profile compared to less selective, multi-kinase inhibitors. The targeted nature of Mat2A inhibition, particularly in the context of a clear genetic biomarker (MTAP deletion), represents a promising strategy in precision oncology. The experimental methods outlined in this guide are fundamental to characterizing the selectivity of these and other kinase inhibitors, providing crucial data to guide their development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.syr.edu [search.syr.edu]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. onclive.com [onclive.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. chayon.co.kr [chayon.co.kr]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Mat2A Inhibitor Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Mat2A inhibitors, using a representative compound to illustrate the synthetic lethal interaction in MTAP-deleted cancers.
This guide provides an objective comparison of the anti-proliferative activity of a representative Methionine Adenosyltransferase 2A (Mat2A) inhibitor in cancer cell lines with different genetic backgrounds, specifically focusing on the status of the Methylthioadenosine Phosphorylase (MTAP) gene. Due to the limited availability of public data for Mat2A-IN-15, this document utilizes data from a well-characterized Mat2A inhibitor, AG-270, to demonstrate the key principles of Mat2A inhibition and its differential effects.
Introduction to Mat2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis. In many cancers, there is an increased demand for SAM to support rapid cell growth and proliferation, making Mat2A an attractive therapeutic target.
A significant breakthrough in targeting Mat2A has been the discovery of its synthetic lethal relationship with the deletion of the MTAP gene. MTAP is an enzyme involved in the methionine salvage pathway. In MTAP-deleted cancers, which account for approximately 15% of all human cancers, the accumulation of the metabolite methylthioadenosine (MTA) occurs. MTA is a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that requires SAM as a cofactor. The inhibition of Mat2A in these cells leads to a further reduction in SAM levels, which synergizes with the MTA-mediated inhibition of PRMT5, ultimately leading to cancer cell death.
Data Presentation: Comparative Activity of a Representative Mat2A Inhibitor (AG-270)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the representative Mat2A inhibitor, AG-270, in a panel of human cancer cell lines with varying MTAP status. The data illustrates the increased sensitivity of MTAP-deleted cell lines to Mat2A inhibition.
| Cell Line | Cancer Type | MTAP Status | AG-270 IC50 (nM) |
| HCT116 MTAP-/- | Colorectal Carcinoma | Deleted | 260 |
| KP4 | Pancreatic Cancer | Deleted | - |
| BxPC3 | Pancreatic Cancer | Deleted | - |
| RT112/84 | Bladder Cancer | Deleted | - |
| MiaPaCa-2 | Pancreatic Cancer | Deleted | - |
| H647 | Lung Cancer | Deleted | - |
| HCT116 WT | Colorectal Carcinoma | Wild-Type | >300,000 |
| NCI-H460 | Lung Cancer | Wild-Type | - |
Note: Specific IC50 values for all listed cell lines were not available in the public domain. The trend of increased sensitivity in MTAP-deleted lines is consistently reported. In MTAP-wild-type cells, the IC50 for AG-270 is significantly higher, demonstrating the synthetic lethal effect.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Mat2A inhibitor activity. Below are protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Mat2A inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Mat2A inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Cellular SAM Level Quantification (LC-MS/MS)
This method provides a direct measure of the target engagement of the Mat2A inhibitor.
Materials:
-
Cancer cell lines
-
Mat2A inhibitor
-
Methanol
-
Water
-
Formic acid
-
Internal standard (e.g., deuterated SAM)
-
LC-MS/MS system
Procedure:
-
Treat cells with the Mat2A inhibitor at various concentrations for a defined period.
-
Harvest the cells and quench metabolism by adding ice-cold methanol.
-
Lyse the cells and extract the metabolites.
-
Add the internal standard to the cell extracts.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration or cell number.
PRMT5 Activity Assay (Western Blot for SDMA)
This assay assesses the downstream effects of Mat2A inhibition by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
Materials:
-
Cancer cell lines
-
Mat2A inhibitor
-
Lysis buffer
-
Primary antibody against SDMA
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with the Mat2A inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway of Mat2A Inhibition in MTAP-deleted Cancer
References
A Comparative Analysis of MAT2A Inhibitors: Mat2A-IN-15 and IDE397
In the landscape of precision oncology, the development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A) represents a promising therapeutic strategy, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative analysis of two such inhibitors: Mat2A-IN-15 and IDE397, offering insights into their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to understand the current state of these therapeutic agents.
Introduction to MAT2A Inhibition
Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with MTAP deletion, which occurs in approximately 15% of solid tumors, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of another enzyme, PRMT5. This creates a dependency on MAT2A for the production of SAM, making MAT2A a synthetic lethal target.[2] Inhibition of MAT2A in these cancer cells depletes SAM levels, further inhibiting PRMT5 and leading to selective cancer cell death.
Comparative Overview
While both this compound and IDE397 are inhibitors of the MAT2A enzyme, the publicly available information on their development and performance varies significantly. IDE397, developed by IDEAYA Biosciences, has progressed to clinical trials with promising results in patients with MTAP-deleted solid tumors. In contrast, information regarding this compound is limited primarily to its in vitro potency.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and IDE397. It is important to note that a direct head-to-head comparison is challenging due to the limited data on this compound.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Reference |
| This compound | MAT2A | ≤50 nM | [3] |
| IDE397 | MAT2A | ~10 nM | [4] |
Table 2: Clinical Efficacy of IDE397 in MTAP-Deleted Solid Tumors (Phase I/II Monotherapy)
| Parameter | Urothelial Cancer | Non-Small Cell Lung Cancer (NSCLC) | Overall | Reference |
| Overall Response Rate (ORR) | 40% | 38% (squamous) | 33-39% | [5][6] |
| Disease Control Rate (DCR) | - | - | 93-94% | [5][6] |
Mechanism of Action and Signaling Pathway
Both this compound and IDE397 are allosteric inhibitors of MAT2A.[5][7] They bind to a site on the enzyme distinct from the active site, leading to a conformational change that inhibits its catalytic activity. This inhibition reduces the production of SAM from methionine and ATP. In MTAP-deleted cancer cells, the resulting decrease in SAM levels, coupled with the accumulation of MTA, leads to enhanced inhibition of PRMT5. This dual impact on the PRMT5 pathway is critical for the selective killing of cancer cells.
Experimental Protocols
MAT2A Enzyme Inhibition Assay
A common method to determine the in vitro potency of MAT2A inhibitors is a biochemical assay that measures the production of a byproduct of the enzymatic reaction, such as pyrophosphate or ADP.
A typical protocol involves the following steps:
-
Preparation of Reagents: Recombinant human MAT2A enzyme, test compounds (serially diluted), ATP, and methionine are prepared in an appropriate assay buffer.
-
Enzyme and Inhibitor Incubation: The MAT2A enzyme is pre-incubated with the test compound for a defined period at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a mixture of methionine and ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Detection: The reaction is stopped, and a detection reagent is added to measure the amount of product formed (e.g., a colorimetric or luminescent signal proportional to the amount of pyrophosphate or ADP).
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
To assess the anti-proliferative effect of the inhibitors on cancer cells, assays like the MTT or CellTiter-Glo® are commonly employed. These assays measure cell viability and proliferation.
The general protocol is as follows:
-
Cell Seeding: MTAP-deleted and wild-type cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Viability Measurement: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to the wells. In an MTT assay, viable cells with active metabolism convert MTT into a purple formazan product. In a CellTiter-Glo® assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Quantification: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 (half-maximal effective concentration) is determined.
In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of MAT2A inhibitors, tumor xenograft models are utilized.
A general procedure involves:
-
Tumor Implantation: Human cancer cells (MTAP-deleted) are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. The MAT2A inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for pharmacodynamic analysis (e.g., measuring SAM and SDMA levels).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
IDE397 has emerged as a promising clinical-stage MAT2A inhibitor with demonstrated efficacy in patients with MTAP-deleted solid tumors.[5][6] Its development is supported by a robust preclinical data package and a clear mechanism of action. While this compound has shown in vitro potency, a comprehensive comparative analysis is hindered by the lack of publicly available preclinical and clinical data. As more data on this compound and other emerging MAT2A inhibitors become available, a more direct and detailed comparison will be possible, further informing the development of targeted therapies for this specific cancer patient population.
References
- 1. ir.ideayabio.com [ir.ideayabio.com]
- 2. probiologists.com [probiologists.com]
- 3. IDE-397 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. onclive.com [onclive.com]
- 6. ir.ideayabio.com [ir.ideayabio.com]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Mat2A-IN-15's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of the MAT2A inhibitor, Mat2A-IN-15, against other leading alternatives. The following sections detail the quantitative performance of these inhibitors, the experimental methodologies for their validation, and a visual representation of the underlying biological pathways.
Comparative Efficacy of MAT2A Inhibitors
The following tables summarize the key performance indicators for this compound and its alternatives—AG-270, IDE397, PF-9366, and SCR-7952—in preclinical cancer models. This data is crucial for evaluating the relative potency and selectivity of these compounds.
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | Cell Proliferation IC50 (nM) in MTAP-deleted HCT116 cells |
| This compound (compound 8) | 18 | 52 |
| AG-270 | 68 | 300 |
| IDE397 | Potent (specific IC50 not publicly disclosed in reviewed abstracts) | Selectively inhibits proliferation of MTAP-/- cells |
| PF-9366 | 420 | ~10,000 (in Huh-7 cells) |
| SCR-7952 | 21 | 53 |
Table 2: In Vivo Anti-Tumor Activity of MAT2A Inhibitors in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound (as derivative compound 28) | MTAP-depleted colon tumor xenograft | Not specified | -52% (tumor regression) |
| AG-270 | HCT-116 MTAP-/- xenograft | 200 mg/kg, QD | 56% |
| IDE397 | NSCLC CDX model | Dose-dependent | Resulted in tumor regression at higher doses |
| PF-9366 | Not specified | Not specified | Did not translate to inhibition of cell proliferation in vivo |
| SCR-7952 | HCT-116 MTAP-/- xenograft | 1 mg/kg, QD | 72% |
Mechanism of Action: The MAT2A Signaling Pathway in MTAP-deleted Cancers
The anti-cancer efficacy of MAT2A inhibitors is primarily observed in tumors with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. The following diagram illustrates the signaling pathway that these inhibitors exploit.
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
In healthy cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway. However, in cancers where MTAP is deleted, there is an accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of the enzyme PRMT5. This makes the cancer cells highly dependent on the enzyme MAT2A to produce S-adenosylmethionine (SAM), a universal methyl donor required for various cellular processes, including protein methylation by PRMT5. By inhibiting MAT2A, compounds like this compound lead to a significant reduction in SAM levels. This, combined with the pre-existing partial inhibition of PRMT5 by MTA, leads to a synthetic lethal effect, selectively killing the cancer cells.
Experimental Protocols
Detailed methodologies are essential for the independent validation and comparison of these anti-cancer compounds. The following are generalized protocols based on the methodologies described in the primary research literature for MAT2A inhibitors.
MAT2A Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MAT2A.
Workflow Diagram:
Caption: Workflow for the MAT2A enzymatic inhibition assay.
Protocol:
-
Reagents: Recombinant human MAT2A enzyme, ATP, L-methionine, and a suitable assay buffer (e.g., Tris-HCl with MgCl2 and KCl).
-
Reaction Setup: In a 96-well or 384-well plate, combine the MAT2A enzyme, ATP, and L-methionine in the assay buffer.
-
Inhibitor Addition: Add the MAT2A inhibitor (e.g., this compound) at a range of concentrations. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of S-adenosylmethionine (SAM) produced or the consumption of ATP. A common method is to measure the amount of inorganic phosphate produced as a byproduct using a colorimetric phosphate assay kit.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.
Cell Proliferation Assay
This assay determines the effect of the MAT2A inhibitor on the growth of cancer cells, particularly those with an MTAP deletion.
Workflow Diagram:
Caption: Workflow for the cell proliferation assay.
Protocol:
-
Cell Culture: Culture MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the MAT2A inhibitor in a living organism.
Workflow Diagram:
Caption: Workflow for the in vivo xenograft model study.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the MAT2A inhibitor at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
This guide provides a foundational framework for the independent validation and comparison of this compound and other MAT2A inhibitors. For specific experimental details, it is recommended to consult the primary research articles cited in the development of each compound.
A Comparative Analysis of Mat2A-IN-15 and Standard of Care in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel MAT2A inhibitor, represented here by the first-in-class clinical candidate AG-270, against the current standard of care for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that new targeted therapies aim to exploit.[1][2][3] This document summarizes preclinical and clinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Synthetic Lethal Approach
Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This creates a dependency on MAT2A to maintain sufficient SAM levels for cell survival.
MAT2A inhibitors capitalize on this vulnerability through a synthetic lethal mechanism. By further reducing SAM levels, these inhibitors potentiate the inhibition of PRMT5, leading to disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death, while sparing normal, MTAP-proficient cells.
Preclinical Performance: AG-270 as a Representative MAT2A Inhibitor
AG-270 was the first MAT2A inhibitor to enter clinical trials.[2] Its preclinical profile demonstrates potent and selective activity against MTAP-deleted cancer cells.
Table 1: In Vitro Activity of AG-270
| Parameter | Value | Cell Line | Comments |
| Enzymatic IC50 | 14 nM | - | Potent inhibition of the MAT2A enzyme. |
| Cellular SAM IC50 | 20 nM | HCT116 (MTAP-null) | Significant reduction of intracellular SAM at 72 hours. |
| Anti-proliferative Activity | Selective | HCT116 (isogenic pair) | Demonstrates selective growth inhibition of MTAP-null cells over MTAP-wildtype cells. |
Data sourced from MedchemExpress and related publications.
Table 2: In Vivo Efficacy of AG-270 in a Pancreatic Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| KP4 (MTAP-null) Xenograft | AG-270 | 10 mg/kg, q.d. | 36% |
| 30 mg/kg, q.d. | 48% | ||
| 100 mg/kg, q.d. | 66% | ||
| 200 mg/kg, q.d. | 67% |
This study showed a dose-dependent reduction in tumor growth.[4] The in vivo efficacy is linked to a 60-80% reduction in tumor SAM levels.
Clinical Landscape: AG-270 vs. Standard of Care
The standard of care for MTAP-deleted cancers is determined by the tumor type and stage, not the MTAP status itself. These cancers, including subsets of pancreatic, non-small cell lung, and bladder cancers, are often aggressive and have a poor prognosis.
Table 3: Comparison of Clinical Efficacy
| Cancer Type (MTAP-deleted) | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pancreatic Cancer | AG-270 (monotherapy) | Partial Response in some patients | Prolonged Stable Disease (>6 months) in some patients | N/A (Phase 1) |
| FOLFIRINOX | ~34% (LAPC) | 9.7 months (LAPC) | 15.7 months (LAPC) | |
| Gemcitabine + nab-Paclitaxel | 23% (metastatic) | 5.5 months (metastatic) | 8.5 months (metastatic) | |
| Non-Small Cell Lung Cancer (Stage III, unresectable) | AG-270 (monotherapy) | Partial Response (neuroendocrine lung) | N/A (Phase 1) | N/A (Phase 1) |
| Chemoradiotherapy + Durvalumab | ~91% | 25.6 months | Not Reached (3-year OS rate ~63%) | |
| Bladder Cancer (metastatic) | AG-270 (monotherapy) | Data not available | Data not available | Data not available |
| Platinum-based Chemotherapy | ~33-42% | 4.9 months | 10.9 months |
Note: Efficacy data for standard of care regimens are from studies that did not specifically select for MTAP-deleted patient populations, which may have different outcomes. AG-270 data is from a Phase 1 trial in heavily pre-treated patients. LAPC = Locally Advanced Pancreatic Cancer.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
In a Phase 1 study, AG-270 was generally well-tolerated, with the most common treatment-related adverse events being reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[2] One confirmed partial response was observed in a patient with a high-grade neuroendocrine lung carcinoma, and several other patients achieved stable disease for over six months.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of MAT2A inhibitors.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the MAT2A inhibitor or vehicle control for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
S-Adenosylmethionine (SAM) Level Measurement
-
Sample Preparation: Lyse treated cells or homogenize tumor tissue and extract metabolites.
-
Assay: Use a commercially available SAM assay kit (e.g., ELISA or fluorescence-based). These assays typically involve a competitive binding format where SAM in the sample competes with a labeled SAM conjugate for binding to an anti-SAM antibody.
-
Detection: The signal (e.g., colorimetric or fluorescent) is inversely proportional to the amount of SAM in the sample.
-
Quantification: Determine SAM concentration by comparing the signal to a standard curve generated with known concentrations of SAM.
Symmetric Dimethylarginine (SDMA) Western Blot
-
Protein Extraction: Extract total protein from treated cells or tumor tissue.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for SDMA.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity reflects the level of SDMA-modified proteins.
In Vivo Xenograft Tumor Growth Inhibition
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1.5 x 10⁶ KP4 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MAT2A inhibitor (e.g., AG-270 via oral gavage) or vehicle daily.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight regularly.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Calculate Tumor Growth Inhibition (TGI).
Conclusion
MAT2A inhibitors, exemplified by AG-270, represent a promising targeted therapy for cancers with MTAP deletion. The synthetic lethal approach offers a clear mechanistic rationale for their selective anti-tumor activity. Preclinical data for AG-270 demonstrates potent and selective inhibition of cancer cell growth both in vitro and in vivo. While early clinical data shows a manageable safety profile and signs of clinical activity, it is important to note that the data is from a small number of heavily pretreated patients.
Direct comparison with standard of care is challenging due to the lack of efficacy data for these conventional therapies specifically in the MTAP-deleted patient population. However, given the generally poor prognosis associated with MTAP-deleted cancers, MAT2A inhibitors hold the potential to address a significant unmet medical need. Further clinical investigation, including combination strategies with standard chemotherapies, is warranted to fully elucidate the therapeutic potential of this new class of agents.
References
- 1. aacr.org [aacr.org]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 4. Increased Survival in Pancreatic Cancer with nab-Paclitaxel plus Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Increased survival in pancreatic cancer with nab-paclitaxel plus gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Durvalumab Plus Radiotherapy Shows Promise in Locally Advanced NSCLC [lungcancerstoday.com]
- 8. onclive.com [onclive.com]
- 9. Reevaluating the role of platinum-based chemotherapy in the evolving treatment landscape for patients with advanced urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-world outcomes with durvalumab after chemoradiotherapy in patients with unresectable stage III NSCLC: interim analysis of overall survival from PACIFIC-R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mFOLFIRINOX or Gemcitabine/Nab-paclitaxel for Resectable Pancreatic Cancer - The ASCO Post [ascopost.com]
- 12. Nab-paclitaxel plus gemcitabine as first-line treatment for advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Durvalumab After Chemoradiotherapy in Patients With Unresectable Stage III Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Safety, Efficacy of FOLFIRINOX for Resectable Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 16. A phase 2 trial of durvalumab treatment following radiation monotherapy in patients with non-small cell lung cancer ineligible for stage III chemoradiotherapy: The SPIRAL-RT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PASS-01 Trial: Modified FOLFIRINOX Versus Gemcitabine/Nab-Paclitaxel for Advanced PDAC | GI Oncology Now [gioncologynow.com]
- 18. Clinical features of patients with MTAP-deleted bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recurrence patterns and progression-free survival after chemoradiotherapy with or without consolidation durvalumab for stage III non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preoperative combination chemotherapy improved survival in patients with pancreatic cancer | MD Anderson Cancer Center [mdanderson.org]
- 21. Meta-analysis of FOLFIRINOX-based neoadjuvant therapy for locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of Platinum-based Chemotherapy in Patients With Metastatic Urothelial Carcinoma With Variant Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimal Number of Cycles of First-line Platinum-based Chemotherapy for Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of Platinum Rechallenge in Metastatic Urothelial Carcinoma After Previous Platinum-Based Chemotherapy for Metastatic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Small Molecule MAT2A Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading small molecule Methionine Adenosyltransferase 2A (MAT2A) inhibitors. The information herein is supported by experimental data to aid in the evaluation of these compounds for oncology research and development.
MAT2A has emerged as a critical therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][2] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to selective cancer cell death.[2][3] This guide focuses on a head-to-head comparison of key small molecule MAT2A inhibitors in preclinical and clinical development.
Performance Data of MAT2A Inhibitors
The following tables summarize the quantitative data for prominent MAT2A inhibitors, including those in clinical development and preclinical evaluation.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular SAM IC50 (nM) | Anti-proliferative IC50 in MTAP-/- Cells (nM) |
| AG-270 | MAT2A | 14[4] | 6-20[4][5] | 300 (HCT116 MTAP-/-)[5] |
| IDE397 | MAT2A | Data not publicly available | Potent reduction of plasma SAM demonstrated in clinical trials[6][7] | Demonstrated clinical activity in MTAP-deleted tumors[7] |
| SCR-7952 | MAT2A | 21[5] | 2[5] | 53 (HCT116 MTAP-/-)[5] |
| PF-9366 | MAT2A | 420[8] | 225-1200[8][9] | >10,000 (Huh-7)[10] |
| FIDAS-5 | MAT2A | 2100[11] | Reduces cellular SAM and SAH levels[11] | Inhibits proliferation of LS174T cells[11] |
Table 1: In Vitro Potency and Cellular Activity of MAT2A Inhibitors. This table provides a comparative overview of the biochemical and cellular potency of key MAT2A inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 MTAP-null xenograft (mouse) | 200 mg/kg, p.o., q.d. | 67% | [4] |
| SCR-7952 | HCT-116 MTAP-/- xenograft (mouse) | 1 mg/kg, p.o., q.d. | 72% | [5] |
| FIDAS-5 | HT29 xenograft (mouse) | 20 mg/kg, p.o., daily | Significant inhibition | [12] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors. This table summarizes the anti-tumor activity of selected MAT2A inhibitors in preclinical xenograft models.
Key Experimental Methodologies
This section details the protocols for the key experiments cited in this guide, providing a framework for the evaluation of MAT2A inhibitors.
Biochemical MAT2A Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAT2A. A common method is a colorimetric assay that detects the phosphate produced during the conversion of methionine and ATP to SAM.[1]
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)[13]
-
Test inhibitor compound
-
Colorimetric detection reagent (e.g., Malachite Green-based)[14]
-
384-well microplate
Procedure:
-
Prepare a master mixture containing MAT2A assay buffer, L-Methionine, and ATP.
-
Dispense the master mixture into the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the enzymatic reaction by adding purified MAT2A enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 22°C) for a set period (e.g., 60 minutes).[13]
-
Stop the reaction and add the colorimetric detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm for Malachite Green).[1]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular S-Adenosylmethionine (SAM) Quantification
This assay quantifies the intracellular levels of SAM in response to inhibitor treatment, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Internal standard (e.g., deuterated SAM)
-
Extraction solution (e.g., methanol/water with 0.1% formic acid)[15]
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 72 hours).[4]
-
Lyse the cells and extract the metabolites using the extraction solution.
-
Add the internal standard to the cell lysates.
-
Centrifuge the samples to pellet cellular debris.
-
Analyze the supernatant using an LC-MS/MS system to quantify the levels of SAM relative to the internal standard.[15]
-
Determine the IC50 value for the reduction of cellular SAM levels.
Cell Proliferation Assay
This assay assesses the effect of MAT2A inhibitors on the growth of cancer cells, particularly those with MTAP deletion. The crystal violet assay is a simple and robust method for this purpose.[14][16]
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) and its wild-type counterpart
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Crystal violet staining solution (0.1% w/v in 20% methanol)[16]
-
Solubilization solution (e.g., 1% SDS in PBS)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 6 days).
-
Gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with the crystal violet solution for 10-20 minutes.
-
Wash away the excess stain with water.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at approximately 590 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)[17]
-
MTAP-deleted human cancer cell line (e.g., HCT116 MTAP-/-)
-
Test inhibitor compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups at a specified dose and schedule (e.g., daily oral gavage).[4][5]
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Visualizing the Landscape of MAT2A Inhibition
The following diagrams illustrate the MAT2A signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logical relationship of the comparative data presented in this guide.
Caption: MAT2A signaling pathway and its synthetic lethal interaction with MTAP deletion.
Caption: General experimental workflow for the evaluation of MAT2A inhibitors.
Caption: Logical framework for the head-to-head comparison of MAT2A inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.ideayabio.com [ir.ideayabio.com]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. tribioscience.com [tribioscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 17. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of Mat2A-IN-15 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target engagement of Mat2A-IN-15, a known inhibitor of Methionine Adenosyltransferase 2A (MAT2A). We present a comparative analysis with other well-characterized MAT2A inhibitors, supported by experimental data and detailed protocols for key assays. This document is intended to aid researchers in selecting and implementing the most appropriate methods to verify that this compound directly interacts with its intended target in a cellular context, a critical step in preclinical drug development.
Introduction to MAT2A and its Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target.[1][2][3]
This compound (also known as compound 8) is a small molecule inhibitor of MAT2A.[4][5] Confirming that this and other similar compounds directly engage MAT2A in cells is paramount to validating their mechanism of action and interpreting cellular phenotypes. This guide explores the primary methods for assessing on-target engagement.
Comparison of MAT2A Inhibitors
The following table summarizes the in vitro and cellular potency of this compound's alternatives. While specific data for this compound is not publicly available, the performance of these compounds provides a benchmark for evaluating novel inhibitors.
| Compound Name | MAT2A Enzymatic IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Anti-proliferation IC50 (nM) (in MTAP-/- cells) |
| PF-9366 | 420[6] | 225 - 1200[7][8] | ~10,000[7] |
| AG-270 | 68[9] | 6[9] | 300[9] |
| SCR-7952 | 21[9] | 1.9[5] | 34.4 - 53[5][9] |
| Compound 28 | 49[10] | 25[11] | 250[11] |
Methods for Confirming On-Target Engagement
Several robust methods can be employed to confirm that a compound like this compound is directly binding to and inhibiting MAT2A within a cellular environment.
Cellular S-Adenosylmethionine (SAM) Level Measurement
Principle: As MAT2A is the primary enzyme responsible for SAM synthesis in most non-hepatic tissues, its inhibition should lead to a dose-dependent decrease in intracellular SAM levels. This is a direct and quantitative readout of target engagement.
Workflow:
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand (e.g., this compound) to its target protein (MAT2A) can increase the protein's thermal stability. CETSA measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[12][13]
Workflow:
Drug Affinity Responsive Target Stability (DARTS)
Principle: Similar to CETSA, DARTS relies on the principle that ligand binding protects the target protein from degradation. However, instead of heat denaturation, DARTS uses proteases to digest the proteins. A compound-bound protein will be more resistant to proteolysis.[14][15][16][17]
Workflow:
Selective Anti-Proliferation in MTAP-Deleted Cells
Principle: Due to the synthetic lethal relationship between MAT2A and MTAP, inhibitors of MAT2A should selectively inhibit the growth of cancer cells with an MTAP deletion compared to their wild-type counterparts. This provides strong evidence for on-target activity.[1][3]
MAT2A Signaling Pathway
The inhibition of MAT2A has downstream consequences, particularly in MTAP-deleted cancer cells. The following diagram illustrates the key pathway.
Experimental Protocols
Measurement of Cellular SAM Levels by LC-MS/MS
-
Cell Culture and Treatment: Plate cells (e.g., HCT116 MTAP-/-) and allow them to adhere overnight. Treat with a dose range of this compound or vehicle control for a specified time (e.g., 6 hours).
-
Cell Harvesting: Aspirate the media and wash the cells with ice-cold PBS. Scrape the cells in a methanol-based extraction buffer.
-
Metabolite Extraction: Homogenize the cell suspension and centrifuge to pellet cell debris.[18] Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a HILIC column for separation. Monitor the specific mass transition for SAM (e.g., m/z 399 → 250).[19]
-
Data Analysis: Quantify SAM levels by comparing the peak areas to a standard curve. Normalize to the total protein concentration or cell number.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound or vehicle control in the culture medium for 1-3 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for MAT2A, followed by an appropriate secondary antibody.
-
Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to higher temperatures in the presence of this compound compared to the vehicle control.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation: Harvest and lyse cells in a non-denaturing lysis buffer. Determine the protein concentration of the lysate.[17]
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., Pronase or thermolysin) to each aliquot and incubate for a defined time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.[17]
-
Quenching and Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Analyze the samples by SDS-PAGE and Western blotting for MAT2A.
-
Data Analysis: A decrease in the degradation of MAT2A in the presence of this compound compared to the control indicates a direct binding interaction.
Conclusion
Confirming the on-target engagement of MAT2A inhibitors like this compound is a critical step in their preclinical validation. This guide provides a framework for researchers to design and execute experiments to confidently establish the mechanism of action of these compounds. The direct measurement of cellular SAM levels provides a quantitative readout of target inhibition, while CETSA and DARTS offer biophysical evidence of direct binding. Furthermore, demonstrating selective anti-proliferative activity in MTAP-deleted cancer cell lines provides strong biological validation of the on-target effect. By employing a combination of these methods, researchers can build a robust data package to support the continued development of novel MAT2A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors | CoLab [colab.ws]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Mat2A-IN-15: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for the responsible handling of investigational compounds like Mat2A-IN-15. This document outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in accordance with standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (such as butyl or nitrile rubber), should be worn at all times.[1] All handling of the compound, especially in its powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to disposal, treating it as a potentially hazardous chemical waste, is mandatory. The following procedures are based on general best practices for the disposal of small-molecule inhibitors and their solvents.
Step 1: Classification of Waste All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Pure, unused this compound powder.
-
Solutions containing this compound, typically in solvents like Dimethyl Sulfoxide (DMSO).
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves).
Step 2: Segregation of Waste Proper segregation of waste is critical to prevent accidental chemical reactions.
-
Liquid Waste: Collect all liquid waste containing this compound, including experimental solutions, in a dedicated, properly labeled, and sealed hazardous waste container.[2] If this compound is dissolved in DMSO, it should be collected with other organic solvent waste.[1] Do not mix with aqueous or incompatible waste streams.
-
Solid Waste: All contaminated solid materials, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.[3]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated puncture-resistant sharps container.
Step 3: Labeling and Storage of Waste Containers All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste."[2]
-
List all chemical constituents, including this compound and any solvents (e.g., DMSO), with their approximate concentrations or volumes.
-
Indicate the date when the waste was first added to the container (accumulation start date).[2]
-
Store sealed waste containers in a designated, secure area, away from general laboratory traffic and incompatible chemicals.[4]
Step 4: Arranging for Professional Disposal Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5] Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
Data Presentation: Waste Stream Management
| Waste Type | Container | Key Disposal Actions |
| Liquid Waste | Labeled, sealed, chemical-resistant container | Segregate from aqueous and incompatible waste. Collect with other organic solvents if dissolved in DMSO. |
| Solid Waste | Labeled, sealed plastic bag or container | Collect all contaminated non-sharp items (e.g., gloves, tubes, wipes). |
| Sharps Waste | Puncture-resistant sharps container | Dispose of all contaminated needles, blades, and glass pipettes. |
Experimental Protocols: Spill Decontamination
In the event of a small spill of a this compound solution:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Contain the Spill: Use absorbent pads or other inert material to contain the spill.[3]
-
Clean the Area: Wearing appropriate PPE, clean the affected area. For spills involving DMSO, after absorbing the bulk of the liquid, the area should be cleaned with soap and water.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous solid waste.[3]
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Mat2A Signaling Pathway
Mat2A (Methionine Adenosyltransferase 2A) is a critical enzyme in cellular metabolism.[7] It catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions that affect proteins, DNA, and RNA.[7][8] These methylation events are crucial for regulating gene expression and other cellular processes. In certain cancers, particularly those with a deletion of the MTAP gene, cancer cells become highly dependent on Mat2A for survival, making it a promising therapeutic target.[8]
Caption: The Mat2A enzyme converts Methionine and ATP into SAM, a key methyl donor. This compound inhibits this process.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Bot Verification [naturtotalshop.com]
- 6. vumc.org [vumc.org]
- 7. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 8. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mat2A-IN-15
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mat2A-IN-15. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][4] | Protects eyes from splashes and airborne particles. Safety glasses must have side shields for adequate protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][4][5] | Prevents skin contact with the compound. It is recommended to use double gloves for added protection.[2] |
| Body Protection | A lab coat, fully buttoned.[1][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling the compound. |
| Foot Protection | Closed-toe shoes.[2][5] | Protects feet from spills and falling objects. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Caption: A flowchart outlining the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the chemical name ("this compound"), concentration (if applicable), and hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3] Do not dispose of this compound down the drain or in regular trash.[6]
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. quora.com [quora.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
